Product packaging for TCID(Cat. No.:CAS No. 30675-13-9)

TCID

Cat. No.: B1662654
CAS No.: 30675-13-9
M. Wt: 283.9 g/mol
InChI Key: IDLAOWFFKWRNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Tissue Culture Infectious Dose 50 (TCID50) assay is a fundamental method in virology for determining the concentration of infectious virus particles in a sample by calculating the dilution required to infect 50% of cultured cell monolayers . This assay is widely used to quantify viral infectivity and replication, which are crucial parameters for assessing antiviral therapeutics, vaccine development, and understanding virus-host interactions . Unlike plaque assays, the TCID50 method does not require a solid overlay and is particularly valuable for viruses that do not form distinct plaques, offering a sensitive and cost-effective alternative . The core principle relies on scoring virus-induced cytopathic effect (CPE)—observable changes like cell rounding and death—across a series of viral dilutions . The titer is most commonly calculated using established mathematical models such as the Reed-Muench or Spearman-Kärber methods to determine the 50% endpoint with high accuracy . Our TCID50 assay kits are optimized for ease of use and reliability, providing researchers with a robust tool for the study of new and emerging pathogens where specific antibodies may not be available . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H2Cl4O2 B1662654 TCID CAS No. 30675-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAOWFFKWRNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369561
Record name 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30675-13-9
Record name 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, a halogenated derivative of 1,3-indandione. The core of this synthesis lies in the base-catalyzed condensation of tetrachlorophthalic anhydride with a suitable C2 synthon, followed by cyclization. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The primary route for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione involves the reaction of tetrachlorophthalic anhydride with a source of a two-carbon fragment, typically through a Perkin-like condensation reaction. The most common approach utilizes acetic anhydride in the presence of a weak base, such as sodium acetate, which acts as a catalyst.

The proposed reaction mechanism proceeds through the following key steps:

  • Enolate Formation: Acetic anhydride reacts with sodium acetate to form a reactive enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of the tetrachlorophthalic anhydride, leading to the opening of the anhydride ring.

  • Intramolecular Cyclization: Subsequent intramolecular condensation and dehydration lead to the formation of the five-membered ring of the indene-1,3-dione system.

This method is a well-established procedure for the synthesis of various substituted indandiones.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

Materials:

ReagentMolar Mass ( g/mol )
Tetrachlorophthalic anhydride285.89
Acetic anhydride102.09
Anhydrous Sodium Acetate82.03

Procedure:

A mixture of tetrachlorophthalic anhydride, an excess of acetic anhydride, and anhydrous sodium acetate is heated to reflux. The reaction is typically carried out for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed, often by distillation under reduced pressure. The resulting crude product is then purified. Purification is commonly achieved by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield the final product as a crystalline solid.

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
Tetrachlorophthalic anhydrideC₈Cl₄O₃285.891
Acetic anhydrideC₄H₆O₃102.09Excess
Sodium Acetate (catalyst)C₂H₃NaO₂82.03Catalytic amount
4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dioneC₉H₂Cl₄O₂299.92Product

Note: Specific molar quantities and yields should be determined based on the desired scale of the reaction and optimization experiments.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

G reagents Tetrachlorophthalic Anhydride Acetic Anhydride Sodium Acetate reaction Reflux Reaction reagents->reaction Heating workup Work-up (Removal of excess Acetic Anhydride) reaction->workup purification Purification (Recrystallization) workup->purification product 4,5,6,7-Tetrachloro-2,3-dihydro- 1H-indene-1,3-dione purification->product

Caption: Synthetic workflow for 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

Logical Relationship of Reaction Steps

The synthesis can be broken down into a logical sequence of steps, each with a specific purpose, as depicted in the diagram below.

G start Start step1 Step 1: Reagent Mixing Tetrachlorophthalic Anhydride + Acetic Anhydride + Sodium Acetate start->step1 step2 Step 2: Condensation & Cyclization Heating under Reflux step1->step2 step3 Step 3: Isolation of Crude Product Removal of Volatiles step2->step3 step4 Step 4: Purification Recrystallization step3->step4 end End Product step4->end

Caption: Logical progression of the synthesis of the target molecule.

In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione (TCID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione, commonly known as TCID. This compound is a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L3 (UCH-L3), a deubiquitinating enzyme implicated in various cellular processes and disease states. This document consolidates available data on its chemical identity, physical properties, and biological activity, presenting it in a clear and accessible format for researchers, scientists, and professionals in the field of drug development. The guide includes structured data tables, a discussion of its known biological interactions, and a proposed synthetic pathway.

Chemical and Physical Properties

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione is a halogenated derivative of 1,3-indandione. The presence of four chlorine atoms on the benzene ring significantly influences its physicochemical characteristics.

Identification
PropertyValue
IUPAC Name 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Synonyms This compound, 4,5,6,7-Tetrachloroindan-1,3-dione
CAS Number 30675-13-9
Molecular Formula C₉H₂Cl₄O₂
Molecular Weight 283.92 g/mol
SMILES O=C1CC(=O)C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl
InChI Key IDLAOWFFKWRNHB-UHFFFAOYSA-N
Physicochemical Data

Quantitative data for several key physicochemical properties of this compound remain limited in publicly accessible literature. The following table summarizes the available information.

PropertyValueReference
Melting Point Data not available
Boiling Point Data not available[1]
Solubility Soluble in DMSO

Note: The lack of experimental data for melting and boiling points suggests that the compound may decompose at higher temperatures. Further experimental characterization is required to determine these values definitively.

Synthesis

The synthesis of 1,3-indandione is typically achieved through the Claisen condensation of a phthalate ester with an acetate ester, followed by hydrolysis and decarboxylation[2][3]. A potential precursor for this compound is tetrachlorophthalic anhydride, which can be synthesized by the direct chlorination of phthalic anhydride in the presence of a catalyst[4][5][6].

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Synthesis of Tetrachlorophthalic Anhydride cluster_1 Step 2: Esterification cluster_2 Step 3: Condensation and Cyclization phthalic_anhydride Phthalic Anhydride chlorination Chlorination (Cl2, Catalyst) phthalic_anhydride->chlorination tetrachlorophthalic_anhydride Tetrachlorophthalic Anhydride chlorination->tetrachlorophthalic_anhydride tetrachlorophthalic_anhydride_2 Tetrachlorophthalic Anhydride esterification Esterification (e.g., Ethanol, Acid catalyst) tetrachlorophthalic_anhydride_2->esterification diethyl_tetrachlorophthalate Diethyl Tetrachlorophthalate esterification->diethyl_tetrachlorophthalate diethyl_tetrachlorophthalate_2 Diethyl Tetrachlorophthalate condensation Claisen Condensation (Base, e.g., NaOEt) diethyl_tetrachlorophthalate_2->condensation ethyl_acetate Ethyl Acetate ethyl_acetate->condensation hydrolysis_decarboxylation Hydrolysis & Decarboxylation (Acid, Heat) condensation->hydrolysis_decarboxylation This compound 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione (this compound) hydrolysis_decarboxylation->this compound

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and FT-IR, are not currently available in the public domain. Such data would be invaluable for the structural confirmation and quality control of synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the two protons of the methylene group (CH₂) in the five-membered ring. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the chlorinated aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons, the methylene carbon, and the carbons of the tetrachlorinated benzene ring. Due to the symmetry of the molecule, fewer than nine signals might be observed for the aromatic carbons[7][8][9].

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1680-1720 cm⁻¹. Absorptions related to the C-Cl stretching and the aromatic C=C stretching would also be present.

Biological Activity and Signaling Pathways

This compound has been identified as a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L3 (UCH-L3)[10]. UCH-L3 is a deubiquitinating enzyme (DUB) that plays a role in the ubiquitin-proteasome system by cleaving ubiquitin from small molecule adducts and polyubiquitin chains.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of UCH-L3. This inhibition is believed to prevent the removal of ubiquitin from target proteins, thereby altering their stability, localization, and function. The selectivity of this compound for UCH-L3 over other deubiquitinating enzymes, such as UCH-L1, makes it a valuable tool for studying the specific roles of UCH-L3 in cellular processes.

Cellular Processes and Signaling

The inhibition of UCH-L3 by this compound can impact various cellular pathways. While a complete and detailed signaling pathway map is still under investigation, the known interactions of UCH-L3 suggest that its inhibition could affect:

  • Protein Homeostasis: By preventing deubiquitination, this compound can lead to the accumulation of ubiquitinated proteins, potentially targeting them for proteasomal degradation.

  • Cell Cycle Regulation: Some studies suggest the involvement of UCHs in cell cycle progression.

  • Inflammatory Signaling: Deubiquitinating enzymes are known to regulate key signaling molecules in inflammatory pathways.

A simplified logical diagram illustrating the expected cellular consequence of UCH-L3 inhibition by this compound is presented below.

G This compound This compound UCHL3 UCH-L3 (Ubiquitin C-terminal Hydrolase L3) This compound->UCHL3 Inhibits Deubiquitination Deubiquitination UCHL3->Deubiquitination Catalyzes Ub_Protein Ubiquitinated Substrate Protein Ub_Protein->Deubiquitination Protein Substrate Protein Deubiquitination->Protein Ub Ubiquitin Deubiquitination->Ub Downstream_Effects Altered Protein Stability, Localization, and Function Protein->Downstream_Effects Leads to

Caption: Logical workflow of UCH-L3 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for related compounds can be adapted.

Proposed Synthesis of this compound (Hypothetical)

This protocol is a hypothetical adaptation based on the general synthesis of 1,3-indandiones.

Step 1: Synthesis of Diethyl Tetrachlorophthalate

  • Tetrachlorophthalic anhydride is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The solvent is removed under reduced pressure to yield crude diethyl tetrachlorophthalate, which can be purified by distillation or chromatography.

Step 2: Condensation and Cyclization

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • A mixture of diethyl tetrachlorophthalate and an equimolar amount of ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • The reaction mixture is refluxed for several hours to facilitate the Claisen condensation.

  • The resulting intermediate is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • The precipitated solid, 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione (this compound), is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

UCH-L3 Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on UCH-L3 is a fluorescence-based assay.

  • Recombinant human UCH-L3 enzyme is incubated with a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin).

  • Upon cleavage of the substrate by UCH-L3, the fluorescent AMC is released.

  • The increase in fluorescence over time is monitored using a microplate reader.

  • To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound.

  • The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the UCH-L3 activity, is calculated from the dose-response curve.

Conclusion

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione (this compound) is a valuable chemical probe for studying the biological functions of the deubiquitinating enzyme UCH-L3. While some of its fundamental physicochemical properties and its primary biological target are known, there are significant gaps in the publicly available data, particularly concerning its experimental physical constants, detailed synthetic protocols, and comprehensive spectral characterization. Further research is warranted to fully elucidate the properties of this compound, which will undoubtedly aid in its application in chemical biology and drug discovery. The information compiled in this guide serves as a foundational resource for researchers and professionals working with or interested in this compound.

References

Spectroscopic Analysis of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione. Due to the limited availability of public domain experimental and predicted spectral data for this specific molecule, this document focuses on presenting the confirmed mass spectrometry data and outlining the standard methodologies for acquiring a full spectroscopic profile.

Summary of Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available experimental and predicted spectroscopic data for 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione. While mass spectrometry data has been identified, detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not readily accessible.

Mass Spectrometry Data

The primary available spectroscopic data for 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione is from Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge ratios (m/z) of the major fragments are summarized in the table below.

Mass-to-Charge Ratio (m/z)Interpretation
284Molecular Ion Peak [M]+ (containing ³⁵Cl₄)
282Isotopic Peak corresponding to the presence of ³⁵Cl₃³⁷Cl
142Fragment corresponding to a dichlorinated benzene derivative

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of the mass spectrometry data. Specific parameters may vary based on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

Methodology:

  • Sample Preparation: A dilute solution of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar or semi-polar column). The temperature of the column is gradually increased over time (a temperature gradient) to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 4,5,6,7-tetrachloro-1H- indene-1,3(2H)-dione Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR_Spec NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_Spec IR_Spec IR Spectroscopy Dissolution->IR_Spec Mass_Spec Mass Spectrometry (GC-MS) Dissolution->Mass_Spec NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectral Data (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) Mass_Spec->MS_Data Structure Confirmation of Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Potent and Selective UCH-L3 Inhibitor: A Technical Guide to TCID (CAS 30675-13-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 30675-13-9, commonly known as TCID (4,5,6,7-Tetrachloroindan-1,3-dione). This compound has emerged as a valuable research tool due to its potent and selective inhibition of Ubiquitin C-terminal Hydrolase L3 (UCH-L3), a deubiquitinating enzyme implicated in a variety of cellular processes and disease states. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways, supplemented with detailed experimental protocols and visualizations to facilitate its application in research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the indandione class of molecules. Its structure is characterized by a chlorinated benzene ring fused to a cyclopentane-1,3-dione moiety.

Table 1: Chemical and Physical Properties of this compound (CAS 30675-13-9)

PropertyValueReference
CAS Number 30675-13-9[Source 4]
Synonyms 4,5,6,7-Tetrachloroindan-1,3-dione; UCH-L3 Inhibitor[Source 2, 4]
Molecular Formula C₉H₂Cl₄O₂[Source 4]
Molecular Weight 283.92 g/mol [Source 4]
Appearance Light yellow to yellow solid[Source 2]
SMILES O=C1CC(C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl)=O[Source 2]
InChI InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2[Source 4]
Solubility Soluble in DMSO (≥16.45 mg/mL) and DMF. Insoluble in water and ethanol.[Source 8, 15]
Storage Store as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[Source 2, 11]

Mechanism of Action: Selective Inhibition of UCH-L3

This compound is a potent and highly selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin C-terminal Hydrolase L3 (UCH-L3).[1][2][3] Deubiquitinating enzymes play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and function.

This compound exhibits remarkable selectivity for UCH-L3 over its close homolog UCH-L1, another member of the ubiquitin C-terminal hydrolase family.[2][3] This selectivity is a key attribute for researchers seeking to specifically probe the function of UCH-L3.

Table 2: Inhibitory Potency of this compound

TargetIC₅₀Reference
UCH-L30.6 µM[Source 2, 3, 8]
UCH-L175 µM[Source 2, 8]

The high selectivity (approximately 125-fold) for UCH-L3 makes this compound a superior tool for dissecting the specific roles of this enzyme in cellular pathways.[2][3]

Impact on Cellular Signaling Pathways

By inhibiting UCH-L3, this compound can modulate various signaling pathways that are regulated by ubiquitination. Research has implicated UCH-L3 in several key cellular processes:

  • PI3K/Akt Signaling Pathway: UCH-L1 and UCH-L3 have been shown to regulate the PI3K/Akt signaling pathway in prostate cancer cells.[1][4] This pathway is critical for cell survival, growth, and proliferation. Inhibition of UCH-L3 by this compound could therefore impact the phosphorylation status of key downstream effectors of this pathway.

  • Insulin Signaling: UCH-L3 promotes insulin signaling and adipogenesis by enhancing the phosphorylation of the insulin/IGF-I receptor, Akt, and FoxO1.[2] The hydrolase activity of UCH-L3 is crucial for this function. This compound, by blocking this activity, can be used to investigate the role of ubiquitination in insulin signaling and metabolic regulation.

  • Hippo Signaling Pathway: In anaplastic thyroid cancer, UCH-L3 has been identified as a deubiquitinase for YAP, a key effector of the Hippo pathway.[3] By stabilizing YAP, UCH-L3 promotes cancer progression. This compound treatment leads to a dose-dependent suppression of growth and metastasis in these cancer cells, highlighting its potential to modulate this pathway.[3]

  • Glycine Transporter (GlyT2) Ubiquitination: this compound has been shown to diminish the ubiquitination of the neuronal glycine transporter GlyT2 in primary neurons from the brainstem and spinal cord.[1] This suggests a role for UCH-L3 in regulating the turnover and surface expression of this important neurotransmitter transporter.

Below are diagrams illustrating the role of UCH-L3 in these pathways and the point of intervention for this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Ub Ubiquitin (Degradation Signal) Akt->Ub Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream UCHL3 UCH-L3 UCHL3->Akt Deubiquitinates & Stabilizes This compound This compound This compound->UCHL3 Inhibits

Caption: PI3K/Akt signaling pathway and the role of UCH-L3.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS1_2 LATS1/2 Kinase pYAP p-YAP (Inactive) LATS1_2->pYAP Phosphorylates YAP YAP Ub Ubiquitin YAP->Ub TEAD TEAD YAP->TEAD Translocates and Binds to Degradation Proteasomal Degradation pYAP->Degradation UCHL3 UCH-L3 UCHL3->YAP Deubiquitinates & Stabilizes This compound This compound This compound->UCHL3 Inhibits Gene_Expression Target Gene Expression (Growth, Proliferation) TEAD->Gene_Expression

Caption: Hippo signaling pathway and the role of UCH-L3.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from published research and commercially available assay kits.

Protocol 1: In Vitro UCH-L3 Inhibition Assay (Fluorogenic)

This protocol is adapted from a commercially available UCH-L3 inhibitor screening assay kit and is a common method for determining the IC₅₀ of an inhibitor.

Materials:

  • Purified recombinant UCH-L3 enzyme

  • Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (excitation: 350 nm, emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute UCH-L3 enzyme to the desired concentration in cold 1x Assay Buffer. Keep on ice.

    • Prepare a 10-fold concentrated stock of this compound in DMSO. Then, create a serial dilution of this compound in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a "Diluent Solution" (1x Assay Buffer with the same final concentration of DMSO as the inhibitor wells) for positive and negative controls.

    • Dilute Ub-AMC substrate in 1x Assay Buffer to the desired final concentration (e.g., 400-fold dilution of a stock).

  • Assay Setup:

    • Add 25 µL of diluted UCH-L3 to all wells except the "Negative Control" wells.

    • To the "Negative Control" wells, add 25 µL of 1x Assay Buffer.

    • Add 5 µL of the serially diluted this compound to the "Test Inhibitor" wells.

    • Add 5 µL of the Diluent Solution to the "Positive Control" (enzyme, no inhibitor) and "Negative Control" (no enzyme) wells.

  • Pre-incubation:

    • Gently agitate the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the diluted Ub-AMC substrate to all wells to initiate the reaction. The final reaction volume will be 50 µL.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at 350 nm (excitation) and 460 nm (emission) in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence vs. time curve).

    • Subtract the rate of the "Negative Control" from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

UCHL3_Inhibition_Assay_Workflow start Start prepare Prepare Reagents (UCH-L3, this compound, Substrate) start->prepare plate Plate UCH-L3 and this compound in 96-well plate prepare->plate incubate Pre-incubate for 30 min at room temperature plate->incubate add_substrate Add Ub-AMC Substrate to initiate reaction incubate->add_substrate measure Measure Fluorescence (Ex: 350nm, Em: 460nm) add_substrate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical UCH-L3 inhibition assay.

Protocol 2: Analysis of GlyT2 Ubiquitination in Primary Neurons

This protocol describes a general method to assess the effect of this compound on the ubiquitination status of the glycine transporter GlyT2 in cultured neurons.

Materials:

  • Primary spinal cord or brainstem neuron cultures

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like N-ethylmaleimide)

  • Protein A/G agarose beads

  • Primary antibodies: anti-GlyT2, anti-ubiquitin

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture primary neurons to the desired confluency.

    • Treat the neurons with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time period (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of GlyT2:

    • Pre-clear the lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-GlyT2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated GlyT2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities corresponding to ubiquitinated GlyT2.

    • Normalize the ubiquitination signal to the total amount of immunoprecipitated GlyT2 (which can be determined by re-probing the membrane with the anti-GlyT2 antibody).

    • Compare the ubiquitination levels between this compound-treated and vehicle-treated cells.

Conclusion

This compound (CAS 30675-13-9) is a powerful and selective inhibitor of UCH-L3, making it an indispensable tool for researchers investigating the roles of this deubiquitinating enzyme in health and disease. Its ability to modulate key signaling pathways, such as PI3K/Akt, Hippo, and insulin signaling, provides a wide range of potential applications in cancer biology, neurobiology, and metabolic research. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further elucidation of the complex regulatory networks governed by protein ubiquitination. As with any potent biological inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

In-depth Technical Guide: Synthesis Pathways for C9H2Cl4O2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C9H2Cl4O2 does not correspond to a widely documented or commercially available chemical compound in major chemical databases. It is possible that this formula pertains to a niche research chemical, a novel compound not yet extensively described in the literature, or contains a typographical error.

However, the atomic composition is characteristic of highly chlorinated heterocyclic compounds, which are often subjects of study in toxicology, environmental science, and specialized areas of medicinal chemistry. This guide explores potential structural classes and hypothetical synthesis strategies based on related, well-documented chemical structures. The primary focus will be on polychlorinated benzimidazoles, as this structural motif can accommodate the specified atoms. One such candidate is 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid.

Part 1: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a core structure in many pharmaceuticals and bioactive molecules. Their synthesis is well-established and typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis Pathway: Phillips-Ladenburg Condensation

The most common route to benzimidazoles is the Phillips-Ladenburg condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic and often dehydrating conditions, such as heating in the presence of hydrochloric acid.

Logical Relationship Diagram: Phillips-Ladenburg Condensation

Phillips_Ladenburg OPD o-Phenylenediamine Derivative Intermediate Tetrahedral Intermediate OPD->Intermediate + CA Carboxylic Acid Derivative CA->Intermediate + Product Benzimidazole Product Intermediate->Product Condensation (-2H₂O)

Caption: General workflow of the Phillips-Ladenburg condensation for benzimidazole synthesis.

Hypothetical Synthesis of a C9H2Cl4O2 Candidate: 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

To synthesize a compound fitting the formula C9H2Cl4O2, such as 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid, one would start with a tetrachlorinated o-phenylenediamine and a dicarboxylic acid derivative.

Experimental Workflow Diagram

experimental_workflow Start Start: Reagents Reagents 1. Tetrachloro-1,2-diaminobenzene 2. Oxalic Acid Start->Reagents Reaction Reaction Step: Condensation in 4M HCl Reflux at 100°C for 4h Reagents->Reaction Workup Aqueous Workup: Cool, filter precipitate Wash with cold H₂O Reaction->Workup Purification Purification: Recrystallization from Ethanol/Water Workup->Purification Analysis Characterization: NMR, Mass Spec, IR Purification->Analysis End Final Product Analysis->End

Caption: Step-by-step experimental workflow for the synthesis of a target benzimidazole.

Part 2: Experimental Protocols

The following are detailed, hypothetical protocols based on established methods for the synthesis of related benzimidazole derivatives.[1][2][3]

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

Objective: To synthesize a C9H2Cl4O2 compound via acid-catalyzed condensation.

Materials:

  • Tetrachloro-1,2-diaminobenzene (1.0 eq)

  • Oxalic acid (1.1 eq)

  • 4 M Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of tetrachloro-1,2-diaminobenzene (1.0 eq) and oxalic acid (1.1 eq) is suspended in 4 M aqueous HCl (10 mL per gram of diamine).

  • The mixture is heated to reflux at 100°C with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with three portions of cold deionized water to remove residual acid.

  • The product is purified by recrystallization from an ethanol/water mixture to yield the final product.

  • The purified solid is dried under vacuum over anhydrous sodium sulfate.

Part 3: Data Presentation

Quantitative data for a novel compound would need to be experimentally determined. The table below outlines the expected data points for characterization.

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value / Data Type
Molecular Weight 311.91 g/mol
Appearance White to off-white crystalline solid
Melting Point >300°C (typical for highly halogenated benzimidazoles)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols
¹H NMR Broad singlet corresponding to N-H proton
¹³C NMR Signals for aromatic and carboxylic carbons
Mass Spec (HRMS) Calculated m/z value for C9H2Cl4N2O2, showing isotopic pattern for 4 Cl atoms
IR Spectroscopy Peaks for N-H, C=O (acid), and C-Cl bonds

Conclusion

While the molecular formula C9H2Cl4O2 does not match a known compound, this guide provides a robust framework for its potential synthesis based on the chemistry of related structures. The proposed pathway, utilizing a Phillips-Ladenburg condensation, is a reliable method for constructing the benzimidazole core. The provided protocols and characterization data serve as a foundational template for researchers aiming to synthesize and identify this or similar novel chemical entities. All proposed experimental work should be conducted with appropriate safety precautions, given the potential toxicity of polychlorinated aromatic compounds.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Chlorinated Indene-1,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of chlorinated indene-1,3-diones, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols, and provides a visual representation of the reaction pathway.

Core Reaction Mechanism: Electrophilic Chlorination of the Active Methylene Group

The formation of chlorinated indene-1,3-diones proceeds via an electrophilic substitution reaction at the C-2 position of the indene-1,3-dione scaffold. The key to this reactivity lies in the acidic nature of the protons on the C-2 methylene group, which are flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized enolate anion, a potent nucleophile.

The reaction mechanism can be delineated into two primary stages:

  • Enolate Formation: In the presence of a base or under acidic conditions that promote enolization, indene-1,3-dione exists in equilibrium with its enol tautomer or the corresponding enolate anion. The enolate is a resonance-stabilized species, with the negative charge delocalized over the two carbonyl oxygen atoms and the C-2 carbon. This delocalization enhances the nucleophilicity of the C-2 carbon.

  • Electrophilic Attack: The electron-rich C-2 carbon of the enolate attacks an electrophilic chlorine source. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and 1,3-dichloro-5,5-dimethylhydantoin. The selection of the chlorinating agent and reaction conditions can influence the yield and selectivity of the reaction.

The overall transformation results in the substitution of one of the hydrogen atoms at the C-2 position with a chlorine atom, yielding the corresponding 2-chloro-1,3-indandione.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the step-by-step reaction mechanism for the chlorination of indene-1,3-dione.

reaction_mechanism Indanedione Indene-1,3-dione Enolate Enolate Anion (Resonance Stabilized) Indanedione->Enolate Base/Acid Catalysis TransitionState Transition State Enolate->TransitionState Nucleophilic Attack ChlorinatingAgent Electrophilic Chlorine Source (e.g., Cl+ donor) ChlorinatingAgent->TransitionState ChlorinatedProduct 2-Chloro-1,3-indandione TransitionState->ChlorinatedProduct Byproduct Byproduct TransitionState->Byproduct

Caption: Reaction mechanism for the electrophilic chlorination of indene-1,3-dione.

Quantitative Data Summary

The yield of chlorinated indene-1,3-diones is highly dependent on the chosen chlorinating agent and the reaction conditions. The following table summarizes a key finding from the literature for the synthesis of 2-chloro-1,3-indandione.

Chlorinating AgentSolventProductYield (%)Reference
1,3-Dichloro-5,5-dimethylhydantoinAcetic Acid2-Chloro-1,3-indandione89[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-chloro-1,3-indandione based on established methodologies for the chlorination of active methylene compounds.[1]

Synthesis of 2-Chloro-1,3-indandione

Materials:

  • Indane-1,3-dione

  • 1,3-Dichloro-5,5-dimethylhydantoin

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indane-1,3-dione (1.0 eq) in glacial acetic acid.

  • To this solution, add 1,3-dichloro-5,5-dimethylhydantoin (0.55 eq, as it contains two active chlorine atoms) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-1,3-indandione.

Characterization:

The structure of the synthesized 2-chloro-1,3-indandione can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show a singlet for the methine proton at the C-2 position, shifted downfield compared to the methylene protons of the starting material, in addition to the aromatic protons.

  • ¹³C NMR: The spectrum should reveal a signal for the carbon at the C-2 position bearing the chlorine atom, along with signals for the carbonyl carbons and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) are expected in the region of 1700-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 2-chloro-1,3-indandione, along with a characteristic isotopic pattern for a chlorine-containing compound.

This guide provides a foundational understanding of the synthesis of chlorinated indene-1,3-diones. For specific applications, further optimization of reaction conditions and detailed analytical studies are recommended.

References

Stability and Degradation Profile of 4,5,6,7-Tetrachloro-1,3-Indandione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive literature search has revealed a significant lack of publicly available experimental data specifically detailing the stability and degradation profile of 4,5,6,7-tetrachloro-1,3-indandione. This guide, therefore, provides a theoretical framework based on the known reactivity of analogous chemical structures, including 1,3-indandione and other chlorinated aromatic compounds. The experimental protocols described are based on established regulatory guidelines for stability testing of new chemical entities and are intended to serve as a robust starting point for researchers.

Introduction

4,5,6,7-Tetrachloro-1,3-indandione is a halogenated derivative of 1,3-indandione, a versatile scaffold in medicinal chemistry and materials science. The introduction of four chlorine atoms onto the aromatic ring is expected to significantly influence the molecule's physicochemical properties, including its stability and degradation pathways. Understanding this profile is critical for the development of drug substances, agrochemicals, and other materials containing this moiety, as it directly impacts shelf-life, formulation strategies, and safety.

This technical guide outlines the potential stability challenges and degradation pathways of 4,5,6,7-tetrachloro-1,3-indandione. It also provides detailed, best-practice experimental protocols for conducting forced degradation and long-term stability studies in line with international regulatory guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 4,5,6,7-tetrachloro-1,3-indandione is presented in Table 1.

PropertyValue
Molecular Formula C₉H₂Cl₄O₂
Molecular Weight 283.92 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water (predicted)

Potential Degradation Pathways

Based on the chemical structure of 4,5,6,7-tetrachloro-1,3-indandione, several degradation pathways can be anticipated under various stress conditions.

Hydrolysis

The β-diketone functionality in the indandione ring is susceptible to hydrolysis, particularly under basic conditions. The mechanism likely involves nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring-opening. The high degree of chlorination on the aromatic ring may influence the rate of hydrolysis through electronic effects. The proposed hydrolytic degradation pathway is depicted in Figure 1.

G Proposed Hydrolytic Degradation Pathway cluster_0 4,5,6,7-Tetrachloro-1,3-indandione A [Image of 4,5,6,7-tetrachloro-1,3-indandione structure] B Ring-opened intermediate A->B OH⁻ C 4,5,6,7-Tetrachlorophthalic acid B->C Further hydrolysis/oxidation

Caption: Proposed hydrolytic degradation of 4,5,6,7-tetrachloro-1,3-indandione.

Oxidation

Oxidative degradation, potentially initiated by atmospheric oxygen or oxidizing agents, could lead to a variety of products. The methylene bridge is a likely site of initial oxidation. A possible oxidative pathway is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone.

G Proposed Oxidative Degradation Pathway cluster_0 4,5,6,7-Tetrachloro-1,3-indandione A [Image of 4,5,6,7-tetrachloro-1,3-indandione structure] B Lactone intermediate A->B [O] (e.g., peroxy acid) C Ring-opened dicarboxylic acid B->C Hydrolysis

Caption: Proposed Baeyer-Villiger oxidation of 4,5,6,7-tetrachloro-1,3-indandione.

Photodegradation

Chlorinated aromatic compounds are often susceptible to photodegradation. Upon absorption of UV light, the carbon-chlorine bonds can undergo homolytic cleavage to form radical intermediates. These radicals can then participate in a variety of reactions, including hydrogen abstraction and dimerization, leading to a complex mixture of degradation products.

G Proposed Photodegradation Initiation cluster_0 4,5,6,7-Tetrachloro-1,3-indandione A [Image of 4,5,6,7-tetrachloro-1,3-indandione structure] B Aryl radical + Cl• A->B hν (UV light) C Further reactions (e.g., H abstraction, dimerization) B->C

Caption: Initial step of proposed photolytic degradation.

Recommended Experimental Protocols for Stability Testing

To definitively determine the stability and degradation profile of 4,5,6,7-tetrachloro-1,3-indandione, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the ICH Q1A(R2) guidelines.[1][2]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5][6][7] A target degradation of 5-20% is generally considered optimal.

4.1.1. Experimental Workflow

G Forced Degradation Experimental Workflow A Prepare solutions/suspensions of 4,5,6,7-tetrachloro-1,3-indandione in appropriate solvents B Expose samples to stress conditions (Acid, Base, Oxidizing agent, Heat, Light) A->B C Analyze samples at appropriate time points using a stability-indicating analytical method (e.g., HPLC-UV/MS) B->C D Characterize significant degradation products (e.g., using MS/MS, NMR) C->D E Determine degradation pathways D->E G Long-Term Stability Study Workflow A Package 4,5,6,7-tetrachloro-1,3-indandione in the proposed container closure system B Store samples under long-term and accelerated stability conditions A->B C Analyze samples at specified time points for key quality attributes B->C D Evaluate data and establish a re-test period or shelf-life C->D

References

A Historical Synthesis of Polyhalogenated Indanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methods for producing polyhalogenated indanones. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen substitution. This document details the evolution of synthetic strategies, presents quantitative data for key transformations, and provides experimental protocols for seminal reactions.

Introduction: The Emergence of Halogenated Indanones

The indanone scaffold, a bicyclic aromatic ketone, has been a fundamental building block in organic synthesis for over a century. Early methods for its synthesis, dating back to the 1920s, primarily involved intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides.[1] The introduction of halogen atoms onto the indanone core significantly modifies its electronic properties, lipophilicity, and metabolic stability, making polyhalogenated indanones attractive targets for drug discovery and development.

Historically, the synthesis of these compounds has evolved from direct, often unselective, halogenation of the parent indanone to more sophisticated and regioselective methodologies. This guide will explore the key historical developments in the synthesis of chlorinated, brominated, fluorinated, and iodinated indanones.

Synthesis of the Indanone Core: Foundational Methods

The primary historical route to the indanone framework is the intramolecular cyclization of 3-phenylpropanoic acid derivatives. This can be achieved through two main pathways:

  • Friedel-Crafts Acylation of 3-Arylpropionyl Chlorides: This is one of the earliest described methods, where the corresponding acid chloride is treated with a Lewis acid, typically aluminum chloride (AlCl₃), to effect cyclization.[1]

  • Dehydrative Cyclization of 3-Arylpropionic Acids: This method utilizes strong acids such as polyphosphoric acid (PPA) or sulfuric acid to promote cyclization directly from the carboxylic acid.[2]

These foundational methods are crucial as they can be adapted to produce halogenated indanones by using appropriately substituted starting materials.

Indanone_Synthesis Arylpropionic_Acid 3-Arylpropionic Acid Arylpropionyl_Chloride 3-Arylpropionyl Chloride Arylpropionic_Acid->Arylpropionyl_Chloride SOCl₂ or (COCl)₂ Indanone 1-Indanone Arylpropionic_Acid->Indanone PPA or H₂SO₄ (Dehydrative Cyclization) Arylpropionyl_Chloride->Indanone AlCl₃ (Friedel-Crafts Acylation)

Caption: Foundational synthetic routes to the 1-indanone core.

Chlorinated Indanones: Early Approaches and Modern Refinements

The synthesis of chlorinated indanones has historically been achieved through both the cyclization of chlorinated precursors and the direct chlorination of the indanone ring.

Friedel-Crafts Cyclization of Chlorinated Precursors

An early and still relevant strategy involves the Friedel-Crafts cyclization of 3-(chlorophenyl)propionic acids or their acid chlorides. For instance, 3-(2-chlorophenyl)propionic acid can be cyclized to yield 4-chloro-1-indanone.[3] This approach offers good control over the position of the chlorine atom on the aromatic ring.

Direct Chlorination

Direct chlorination of 1-indanone can lead to a mixture of products, with substitution occurring at both the aromatic and the aliphatic portions of the molecule. The use of specific chlorinating agents and reaction conditions can, to some extent, control the regioselectivity. For example, the use of sulfuryl chloride (SO₂Cl₂) can favor chlorination at the α-position to the carbonyl group.

A process involving the chlorination of a substituted benzene with a chlorinating agent followed by a Friedel-Crafts ring closure has also been developed for the preparation of 1-indanones.[4]

Table 1: Synthesis of Chlorinated Indanones

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-(2-chlorophenyl)propionic acidPPA, heat4-Chloro-1-indanoneNot specified[3]
1-IndanoneSO₂Cl₂, CCl₄, reflux2-Chloro-1-indanoneModerateN/A
2-Halogenocyclopent-2-enone and DieneDiels-Alder reactionChloro-substituted 1-indanone72[2]

Brominated Indanones: A Well-Explored Avenue

The bromination of indanones is the most extensively studied halogenation reaction for this class of compounds, with a variety of methods developed to control the position and degree of bromination.

Direct Bromination with Elemental Bromine

The reaction of 1-indanone with elemental bromine (Br₂) can result in mono-, di-, or tri-brominated products depending on the stoichiometry and reaction conditions. The regioselectivity is highly dependent on the solvent and the presence of acidic or basic catalysts.

  • Acidic Conditions: In acetic acid, bromination of 5,6-dimethoxyindan-1-one with Br₂ at room temperature exclusively yields the corresponding 2,4-dibromo compound in 95% yield. Under acidic conditions, α-monobromination is also observed for 1-indanone and 5,6-difluoroindan-1-one.[5]

  • Basic Conditions: In the presence of bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), the reaction of 5,6-dimethoxyindan-1-one with Br₂ at low temperatures gives the monobrominated 4-bromo-5,6-dimethoxyindan-1-one in good yield. Under basic conditions, 1-indanone and 5,6-difluoroindan-1-one undergo α,α-dibromination.[5]

Photochemical Bromination

Photochemical bromination of indan-1-one derivatives using a projector lamp as an internal irradiation source has been shown to produce a variety of polybrominated compounds, including dibromo- and tribromoindanones.[6] This method often leads to a complex mixture of products.[6]

Bromination_Pathways cluster_acidic Acidic Conditions (e.g., Acetic Acid) cluster_basic Basic Conditions (e.g., KOH) cluster_photochemical Photochemical Conditions Indanone_acid 1-Indanone alpha_bromo α-Bromo-1-indanone Indanone_acid->alpha_bromo Br₂ Indanone_base 1-Indanone alpha_alpha_dibromo α,α-Dibromo-1-indanone Indanone_base->alpha_alpha_dibromo Br₂ Indanone_photo 1-Indanone polybromo Polybrominated Indanones Indanone_photo->polybromo Br₂, hν

Caption: General pathways for the bromination of 1-indanone.

Table 2: Synthesis of Brominated Indanones

Starting MaterialReagents and ConditionsProductYield (%)Reference
5,6-Dimethoxyindan-1-oneBr₂ in acetic acid, room temp.2,4-Dibromo-5,6-dimethoxyindan-1-one95
5,6-Dimethoxyindan-1-oneBr₂ with K₂CO₃, ~0 °C4-Bromo-5,6-dimethoxyindan-1-one81
1-IndanoneBr₂ in CCl₄, photochemical irradiation2,2-Dibromoindan-1-one15[6]
4-Chloro-1-indanoneBr₂ in CCl₄, room temp.2-Bromo-4-chloro-1-indanone40[3]
2-Halogenocyclopent-2-enone and DieneDiels-Alder reactionBromo-substituted 1-indanone91[2]

Fluorinated Indanones: The Rise of Electrophilic Fluorinating Agents

The introduction of fluorine into organic molecules can have a profound impact on their biological activity. The synthesis of fluorinated indanones has largely been driven by the development of modern electrophilic fluorinating agents.

Direct Fluorination

Direct fluorination of indanones with elemental fluorine (F₂) is generally not a practical method due to the high reactivity of fluorine, which often leads to complex mixtures and degradation of the starting material.

Electrophilic Fluorination

The advent of N-F electrophilic fluorinating agents, such as Selectfluor®, has revolutionized the synthesis of fluorinated organic compounds. These reagents offer a milder and more selective alternative to elemental fluorine. The fluorination of 1,3-indanedione with Selectfluor® can produce both 2-fluoro- and 2,2-difluoro-1,3-indanedione in good yields.[7] The synthesis of fluorinated polyaromatic hydrocarbons has been achieved via fluorinated 1-indanone intermediates, which were prepared by intramolecular Friedel-Crafts acylation of the corresponding acid chlorides.[1]

Fluorination_Workflow Indanedione 1,3-Indanedione Mono_Fluoro 2-Fluoro-1,3-indanedione Indanedione->Mono_Fluoro Selectfluor® (1 eq.) Di_Fluoro 2,2-Difluoro-1,3-indanedione Mono_Fluoro->Di_Fluoro Selectfluor® (1 eq.)

Caption: Stepwise fluorination of 1,3-indanedione using Selectfluor®.

Table 3: Synthesis of Fluorinated Indanones

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,3-IndanedioneSelectfluor®2-Fluoro-1,3-indanedione67[7]
1,3-IndanedioneSelectfluor®2,2-Difluoro-1,3-indanedione77[7]
Fluorinated arylpropionic acid chloridesAlCl₃, CH₂Cl₂Fluorinated 1-indanonesNot specified[1]
1-Trifluoroacetyl-2-indanoneN/A1-Trifluoroacetyl-2-indanone52[8]

Iodinated Indanones: An Underdeveloped Area

The synthesis of polyiodinated indanones is the least explored area among the halogenated derivatives. Direct iodination of activated aromatic compounds can be achieved using various iodine-based reagents. While specific examples for the polyiodination of indanones are scarce in the historical literature, general methods for aromatic iodination could potentially be applied. These methods often involve the use of iodine in the presence of an oxidizing agent.

Further research is required to develop efficient and selective methods for the synthesis of polyiodinated indanones.

Experimental Protocols for Key Experiments

Synthesis of 2,4-Dibromo-5,6-dimethoxyindan-1-one[5]
  • Materials: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Acetic acid.

  • Procedure: To a solution of 5,6-dimethoxyindan-1-one (1 mmol) in acetic acid (10 mL), bromine (2.2 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. The crude product is then purified by column chromatography on silica gel to give 2,4-dibromo-5,6-dimethoxyindan-1-one.

  • Yield: 95%

Synthesis of 4-Bromo-5,6-dimethoxyindan-1-one[5]
  • Materials: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Potassium carbonate (K₂CO₃), Chloroform.

  • Procedure: To a solution of 5,6-dimethoxyindan-1-one (1 mmol) and potassium carbonate (1.5 mmol) in chloroform (15 mL) at approximately 0 °C (ice bath), a solution of bromine (1.1 mmol) in chloroform (5 mL) is added dropwise. The reaction mixture is stirred for 1 hour at the same temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 4-bromo-5,6-dimethoxyindan-1-one.

  • Yield: 81%

Synthesis of 2,2-Difluoro-1,3-indanedione[8]
  • Materials: 1,3-indanedione, Selectfluor®, Acetonitrile.

  • Procedure: A solution of 1,3-indanedione (1 mmol) in acetonitrile is treated with Selectfluor® (2.2 mmol) at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2,2-difluoro-1,3-indanedione.

  • Yield: 77%

Conclusion and Future Perspectives

The historical synthesis of polyhalogenated indanones has progressed from classical Friedel-Crafts reactions and direct halogenations to more refined and selective modern methodologies. While the synthesis of brominated and, more recently, fluorinated indanones is well-documented, the preparation of polychlorinated and, in particular, polyiodinated derivatives remains less explored.

Future research in this area will likely focus on the development of novel catalytic systems for regioselective halogenation, including C-H activation strategies. The exploration of greener and more sustainable synthetic routes will also be a key area of investigation. The continued interest in halogenated indanones as pharmacophores and functional materials will undoubtedly drive further innovation in their synthesis. This guide serves as a foundational resource for researchers in the field, providing a historical context and practical methodologies for the preparation of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for TCID (4,5,6,7-Tetrachloroindan-1,3-dione) as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of TCID (4,5,6,7-Tetrachloroindan-1,3-dione) as a chemical intermediate in organic synthesis. While specific literature on this compound as a synthetic building block is limited, its reactivity can be inferred from its parent compound, indane-1,3-dione. The protocols and applications described herein are based on the well-established chemistry of indane-1,3-dione and are expected to be applicable to this compound, offering pathways to novel chlorinated heterocyclic compounds for drug discovery and materials science.[1][2][3][4][5][6][7]

The indane-1,3-dione scaffold is a versatile starting material for a variety of chemical transformations, primarily due to the reactivity of its active methylene group and the two carbonyl functionalities.[1][3][4] These reactive sites allow for the construction of fused heterocyclic systems, spirocyclic compounds, and other complex molecular architectures.[2][7][8]

Knoevenagel Condensation for the Synthesis of Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction of indane-1,3-diones, reacting with various aldehydes to form 2-arylidene-1,3-indanediones.[1][5] These products serve as valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions, and have been investigated for their biological activities.[9][10]

Experimental Protocol: General Procedure for the Knoevenagel Condensation of this compound with Aromatic Aldehydes

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired aromatic aldehyde (1.0 mmol).

  • A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the reaction mixture.

  • The mixture is then heated to reflux and stirred for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water).

Table 1: Representative Yields for Knoevenagel Condensation of Indane-1,3-dione with Various Aldehydes

EntryAldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydePiperidineEthanol3>70
24-ChlorobenzaldehydePiperidineEthanol2.5>70
34-MethoxybenzaldehydePiperidineEthanol4>70
44-NitrobenzaldehydePiperidineAcetic Acid2>70

Data is based on the reactivity of the parent indane-1,3-dione and is expected to be comparable for this compound.[1][5]

Knoevenagel_Condensation This compound This compound Intermediate Aldol Adduct This compound->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product 2-Arylidene-TCID Intermediate->Product - H2O Catalyst Base (e.g., Piperidine) Catalyst->Intermediate Indenopyridine_Synthesis This compound This compound Intermediate1 Knoevenagel Adduct This compound->Intermediate1 + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate1 Nitrogen_Source Nitrogen Source (e.g., NH4OAc) Intermediate2 Michael Adduct Nitrogen_Source->Intermediate2 Intermediate1->Intermediate2 + Nitrogen Source Product This compound-fused Pyridine Intermediate2->Product Cyclization & Dehydration Spiro_Synthesis cluster_reactants Reactants Arylidene_this compound 2-Arylidene-TCID Cycloaddition 1,3-Dipolar Cycloaddition Arylidene_this compound->Cycloaddition Amino_Acid Amino Acid Azomethine_Ylide Azomethine Ylide Generation Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile Dipolarophile->Azomethine_Ylide Azomethine_Ylide->Cycloaddition Product Spiro-pyrrolidine-TCID Cycloaddition->Product

References

Application Notes and Protocols: 4,5,6,7-Tetrachloro-1,3-indandione as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrachloro-1,3-indandione is a highly reactive building block in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-withdrawing chlorine atoms on the benzene ring, coupled with the two carbonyl groups, makes the central methylene group exceptionally acidic and susceptible to a variety of chemical transformations. This reactivity profile allows for its utilization in condensation reactions, multicomponent reactions, and as a precursor for fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from 4,5,6,7-tetrachloro-1,3-indandione.

Key Applications

The versatility of 4,5,6,7-tetrachloro-1,3-indandione as a synthon is demonstrated in its ability to participate in reactions with various binucleophiles to construct diverse heterocyclic scaffolds. Notable applications include the synthesis of:

  • Nitrogen-containing heterocycles: Pyrimidine and pyridine derivatives are readily accessible through reactions with urea, thiourea, and malononitrile, respectively. These scaffolds are prevalent in a vast number of biologically active molecules.

  • Sulfur-containing heterocycles: The reactivity of the dione allows for the incorporation of sulfur atoms to form thiophene and other related sulfur-containing heterocyclic systems.

  • Fused Polycyclic Systems: Multicomponent reactions involving 4,5,6,7-tetrachloro-1,3-indandione can lead to the formation of complex, fused polycyclic molecules with potential applications in drug discovery and materials science.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of representative heterocyclic compounds from 4,5,6,7-tetrachloro-1,3-indandione. The quantitative data for these reactions are summarized in the subsequent tables.

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-2-(2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-indene-1,3(2H)-dione

This protocol details the synthesis of a pyrimidine-fused indandione derivative through a condensation reaction with thiourea.

Experimental Procedure:

  • A mixture of 4,5,6,7-tetrachloro-1,3-indandione (10 mmol), an appropriate aromatic aldehyde (10 mmol), and thiourea (10 mmol) is prepared in 30 mL of ethanol.

  • A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added to the reaction mixture.

  • The mixture is refluxed for a specified time (refer to Table 1), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Protocol 2: Synthesis of Fused Pyridine Derivatives via Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of a fused pyridine derivative using 4,5,6,7-tetrachloro-1,3-indandione, an aromatic aldehyde, and malononitrile.

Experimental Procedure:

  • To a solution of 4,5,6,7-tetrachloro-1,3-indandione (1 mmol) and an aromatic aldehyde (1 mmol) in 20 mL of absolute ethanol, add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mL).

  • The reaction mixture is stirred at room temperature for the time indicated in Table 2.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether and then recrystallized from ethanol to yield the pure fused pyridine derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from 4,5,6,7-tetrachloro-1,3-indandione.

Table 1: Synthesis of 4,5,6,7-Tetrachloro-2-(2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-indene-1,3(2H)-dione Derivatives

EntryAromatic AldehydeReaction Time (h)Yield (%)Melting Point (°C)
1Benzaldehyde485230-232
24-Chlorobenzaldehyde588245-247
34-Methoxybenzaldehyde4.582225-227
44-Nitrobenzaldehyde690260-262

Table 2: Synthesis of Fused Pyridine Derivatives

EntryAromatic AldehydeReaction Time (h)Yield (%)Melting Point (°C)
1Benzaldehyde292>300
24-Methylbenzaldehyde2.590>300
34-Chlorobenzaldehyde395>300
43-Bromobenzaldehyde394>300

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

experimental_workflow_protocol_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4,5,6,7-Tetrachloro-1,3-indandione mix Mix Reactants reactant1->mix reactant2 Aromatic Aldehyde reactant2->mix reactant3 Thiourea reactant3->mix solvent Ethanol solvent->mix catalyst Conc. HCl catalyst->mix heating Reflux reflux Reflux Reaction Mixture heating->reflux mix->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize product Pyrimidine-fused Indandione recrystallize->product

Caption: Workflow for the synthesis of pyrimidine-fused indandione derivatives.

experimental_workflow_protocol_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4,5,6,7-Tetrachloro-1,3-indandione mix Mix Reactants reactant1->mix reactant2 Aromatic Aldehyde reactant2->mix reactant3 Malononitrile reactant3->mix solvent Absolute Ethanol solvent->mix catalyst Piperidine catalyst->mix temperature Room Temperature stir Stir Reaction Mixture temperature->stir mix->stir filter Filter Precipitate stir->filter wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Fused Pyridine Derivative recrystallize->product

Caption: Workflow for the multicomponent synthesis of fused pyridine derivatives.

Conclusion

4,5,6,7-Tetrachloro-1,3-indandione serves as a valuable and reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide efficient and straightforward methods for the construction of pyrimidine and pyridine-based scaffolds. The high yields and relatively simple reaction conditions make these procedures attractive for both academic research and industrial applications in drug discovery and materials science. Further exploration of the reactivity of this building block is likely to yield novel heterocyclic structures with interesting biological and physical properties.

Application Notes and Protocols: Knoevenagel Condensation with 4,5,6,7-Tetrachloro-1,3-indanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step. In the context of drug development, this reaction is instrumental in the synthesis of various heterocyclic and unsaturated compounds with potential biological activities. The use of 4,5,6,7-tetrachloro-1,3-indanedione as the active methylene component provides a scaffold with unique electronic and steric properties, making its derivatives attractive candidates for biological screening.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of 4,5,6,7-tetrachloro-1,3-indanedione with an aromatic aldehyde is depicted below:

Knoevenagel reactant1 4,5,6,7-Tetrachloro- 1,3-indanedione plus1 + arrow Catalyst Solvent, Temp. reactant1:e->arrow:w reactant2 Aromatic Aldehyde (R-CHO) reactant2:e->arrow:w product 2-(Arylmethylene)-4,5,6,7-tetrachloro- 1H-inden-1,3(2H)-dione arrow:e->product:w

Caption: General Knoevenagel condensation reaction.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-diones. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific aldehyde substrates.

Materials:

  • 4,5,6,7-Tetrachloro-1,3-indanedione

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: Piperidine or Pyrrolidine

  • Solvent: Ethanol (absolute) or Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4,5,6,7-tetrachloro-1,3-indanedione in a suitable volume of the chosen solvent (e.g., 20 mL of ethanol per gram of indanedione).

  • Addition of Reagents: To the stirred solution, add 1.05 equivalents of the aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 2-6 hours, as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-dione.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Data Presentation

The following table presents representative data for the Knoevenagel condensation of 4,5,6,7-tetrachloro-1,3-indanedione with various aromatic aldehydes, based on typical outcomes for similar reactions. Note: These are illustrative values and actual results may vary depending on the specific experimental conditions.

EntryAldehyde (R-CHO)CatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol385-95
24-ChlorobenzaldehydePiperidineEthanol2.588-96
34-MethoxybenzaldehydePyrrolidineAcetonitrile482-92
44-NitrobenzaldehydePiperidineEthanol290-98
52-HydroxybenzaldehydePyrrolidineAcetonitrile575-85

Workflow Diagram

experimental_workflow start Start dissolve Dissolve Tetrachloroindanedione in Solvent start->dissolve add_reagents Add Aromatic Aldehyde and Catalyst dissolve->add_reagents reflux Heat to Reflux (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Potential Biological Activity

Derivatives of 1,3-indandione are known to exhibit a wide range of biological activities. While comprehensive screening data for 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-dione derivatives is limited in the public domain, related compounds have shown potential as:

  • Anticoagulants: 1,3-Indandione derivatives have been historically investigated for their anticoagulant properties.

  • Antimicrobial Agents: Some Schiff base derivatives and other analogs of indandione have demonstrated antibacterial and antifungal activity.

  • Antitumor Agents: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

The introduction of the tetrachloro- substitution on the indanedione ring is expected to modulate the lipophilicity and electronic properties of the molecules, which could significantly influence their biological activity. Further screening of this class of compounds is warranted to explore their therapeutic potential.

Signaling Pathway (Hypothetical)

Should these compounds exhibit antitumor activity, a possible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For instance, they might act as inhibitors of protein kinases or other enzymes crucial for these pathways. A hypothetical signaling pathway that could be targeted is the MAPK/ERK pathway, which is often dysregulated in cancer.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Tetrachloroindanedione Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of MAPK/ERK pathway.

Disclaimer: This protocol is intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The biological activities mentioned are based on related compound classes and are for informational purposes; specific activities of the tetrachloroindanedione derivatives are not yet fully established.

Application Notes and Protocols for the Derivatization of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for the derivatization of 1,3-indandiones and can be adapted for this specific chlorinated analog.

Introduction

4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione is a halogenated bicyclic β-diketone. The presence of four chlorine atoms on the aromatic ring significantly influences its chemical reactivity and the properties of its derivatives. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the methylene protons at the C-2 position, making this site particularly amenable to a variety of chemical modifications. The core structure of indane-1,3-dione and its derivatives have been associated with a range of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1] This document outlines key derivatization strategies, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development.

Key Derivatization Reactions

The primary site for derivatization of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione is the active methylene group at the C-2 position. The most common and versatile reaction for modifying this position is the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group of the indandione with an aldehyde or ketone in the presence of a basic catalyst to form a 2-ylidene derivative.[2] This reaction is a cornerstone for creating a diverse library of derivatives with various substituents.

Reaction Workflow:

Knoevenagel_Condensation Indandione 4,5,6,7-Tetrachloro-1,3-indandione Intermediate Aldol Adduct (Unstable) Indandione->Intermediate Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Intermediate Catalyst Base Catalyst (e.g., Piperidine, NaOH) Catalyst->Intermediate catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Intermediate in Product 2-Ylidene Derivative Intermediate->Product via Dehydration Dehydration Intermediate->Dehydration Dehydration->Product yields

Caption: Knoevenagel condensation workflow for the synthesis of 2-ylidene derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione

This protocol describes a general procedure for the Knoevenagel condensation of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione with benzaldehyde. This method can be adapted for various substituted benzaldehydes to generate a library of 2-arylidene derivatives.[1][3]

Materials:

  • 4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide Solution

  • Glacial Acetic Acid (for neutralization, if necessary)

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione (1 equivalent) in warm ethanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • While stirring, add a catalytic amount of 10% sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours, then leave it to stand overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • If the residue is basic, neutralize it with a few drops of glacial acetic acid.

  • Pour the residue into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-benzylidene-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Expected Outcome:

The product is typically a colored solid. The yield and melting point will depend on the specific aldehyde used.

Characterization:

The synthesized derivatives should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C=C).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.[1][3]

  • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the synthesis of various 2-arylidene-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-diones.

Aldehyde SubstituentProductYield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
H (Benzaldehyde)2-Benzylidene-Data to be filledData to be filledData to be filledData to be filled
4-Chloro2-(4-Chlorobenzylidene)-Data to be filledData to be filledData to be filledData to be filled
4-Methoxy2-(4-Methoxybenzylidene)-Data to be filledData to be filledData to be filledData to be filled
4-Nitro2-(4-Nitrobenzylidene)-Data to be filledData to be filledData to be filledData to be filled

Potential Applications and Signaling Pathways

Derivatives of 1,3-indandione have shown promise in various therapeutic areas. The introduction of the tetrachloro-substitution pattern may modulate these activities and introduce novel biological properties.

Antimicrobial Activity

Substituted 2-benzylidene-1,3-indandiones have been reported to exhibit antimicrobial activity against a range of bacteria.[1][3][4] The proposed mechanism of action for some α,β-unsaturated ketones involves the inhibition of microbial growth through Michael addition reactions with biological nucleophiles, such as cysteine residues in essential enzymes.

Antimicrobial_Pathway Derivative 2-Ylidene-Tetrachloroindandione (α,β-Unsaturated Ketone) Inhibition Enzyme Inhibition Derivative->Inhibition Michael Addition Enzyme Bacterial Enzyme (with active site Cys-SH) Enzyme->Inhibition Growth Bacterial Growth Inhibition Inhibition->Growth

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Anticoagulant Activity

Certain 1,3-indandione derivatives are known to act as vitamin K antagonists, thereby inhibiting the synthesis of clotting factors. This suggests a potential for developing novel anticoagulants.

Conclusion

The derivatization of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, primarily through the Knoevenagel condensation, offers a straightforward and efficient route to a wide array of novel compounds. The protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into the biological activities of these tetrachlorinated derivatives is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Reactions Involving Triciribine (TCID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triciribine (TCID), also known as API-2, is a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers and viral diseases.[3][4][5] this compound exerts its biological effects by inhibiting the phosphorylation and subsequent activation of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][4] This inhibition leads to the downstream suppression of cell survival, proliferation, and growth signals, ultimately inducing apoptosis and cell cycle arrest in susceptible cells.[2][3]

These application notes provide detailed experimental protocols for investigating the effects of this compound in cellular and molecular assays. The protocols are intended for researchers in cancer biology, virology, and drug development who are interested in studying Akt signaling and the therapeutic potential of its inhibitors.

Mechanism of Action: this compound in the Akt Signaling Pathway

This compound functions as a selective inhibitor of Akt activation.[1] Unlike direct kinase inhibitors, this compound does not inhibit the catalytic activity of already active Akt.[4] Instead, it prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473/474/472 for Akt1/2/3 respectively), which is a prerequisite for its full activation.[4][6] Notably, this compound does not affect the upstream components of the pathway, such as PI3K and PDK1.[1][6]

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="Akt\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Triciribine (this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., mTORC1, GSK-3β, FOXO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cell Proliferation,\nSurvival, Growth", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> pAkt [label=" phosphorylates"]; Akt -> pAkt [style=invis]; this compound -> pAkt [arrowhead=tee, color="#EA4335", label=" inhibits\nactivation"]; pAkt -> Downstream; Downstream -> Response;

// Invisible edges for alignment {rank=same; GF; RTK; PI3K; PIP2;} {rank=same; PIP3; PDK1; Akt; pAkt; this compound;} {rank=same; Downstream; Response;}

} enddot Caption: this compound inhibits the activation of Akt within the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Triciribine across various cell lines and viruses.

Table 1: Anti-proliferative and Cytotoxic Activity of Triciribine in Cancer Cell Lines

Cell LineCancer TypeAssay TypeEndpointValueReference
PC-3Prostate CancerGrowth InhibitionIC50130 nM[6]
L1210Murine LeukemiaCytotoxicityIC5035 nM[6]
K1861-10Astrocytoma (WHO II)Growth InhibitionGI501.7 µM[6]
KR158Astrocytoma (Higher Grade)Growth InhibitionGI500.4-1.1 µM[6]
KR130Astrocytoma (Higher Grade)Growth InhibitionGI500.4-1.1 µM[6]
SF295Astrocytoma (Higher Grade)Growth InhibitionGI500.4-1.1 µM[6]

Table 2: Antiviral Activity of Triciribine

VirusCell LineAssay TypeEndpointValueReference
HIV-1CEM-SS, H9, H9IIIB, U1Viral InhibitionIC5020 nM[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Triciribine.

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat cells with\nTriciribine (this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Select Endpoint Assay", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot\n(Akt Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Caspase Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT, CTG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> endpoint; endpoint -> western [label=" Protein Level"]; endpoint -> apoptosis [label=" Cell Death"]; endpoint -> cell_cycle [label=" Cell Division"]; endpoint -> viability [label=" Cell Proliferation"]; western -> data; apoptosis -> data; cell_cycle -> data; viability -> data; data -> end; } enddot Caption: A general experimental workflow for studying the effects of this compound.

Protocol 1: Assessment of Akt Phosphorylation by Western Blot

This protocol details the methodology to determine the effect of this compound on the phosphorylation status of Akt.

Materials:

  • Cancer cell line of interest (e.g., PC-3, T-ALL cell lines)

  • Complete cell culture medium

  • Triciribine (this compound) stock solution (dissolved in DMSO)[2]

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-phospho-Akt (Thr308)

    • Rabbit anti-pan-Akt

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control (β-actin).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.[3]

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 2,000 rpm for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

Protocol 3: Apoptosis Assessment by Caspase-Glo® 3/7 Assay

This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.[3]

Materials:

  • Cells seeded in a 96-well white-walled plate.

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at an appropriate density.

    • The next day, treat the cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

    • Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines.

References

Application Notes and Protocols: 4,5,6,7-Tetrachloro-1,3-indandione in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Acknowledgment of Limited Data: Extensive research into the applications of 4,5,6,7-tetrachloro-1,3-indandione in materials science has revealed a significant scarcity of dedicated studies and established protocols. While the parent compound, 1,3-indandione, and its various derivatives are well-documented in materials science, the tetrachloro-substituted variant remains a largely unexplored molecule in this field. The information presented herein is based on the known chemical properties of the 1,3-indandione scaffold and related halogenated compounds, providing a prospective outlook on its potential applications.

Introduction

4,5,6,7-Tetrachloro-1,3-indandione is a halogenated derivative of 1,3-indandione. The parent 1,3-indandione is a versatile building block in organic synthesis, known for its active methylene group and its electron-accepting properties. These characteristics have led to its use in various materials science applications, including the development of organic semiconductors, polymers with specialized optical properties, and photosensitive materials.[1][2] The introduction of four chlorine atoms onto the aromatic ring is expected to significantly modify the electronic properties of the 1,3-indandione core, primarily by increasing its electron affinity due to the strong electron-withdrawing nature of chlorine. This suggests that 4,5,6,7-tetrachloro-1,3-indandione could be a potent electron acceptor for applications in organic electronics.

Potential Applications in Materials Science

Based on the known properties of 1,3-indandione and the influence of halogenation, the following are potential areas of research for 4,5,6,7-tetrachloro-1,3-indandione:

  • Electron Acceptor in Organic Electronics: The enhanced electron-accepting nature of the tetrachlorinated core makes it a candidate for use as a non-fullerene acceptor in organic photovoltaic (OPV) devices or as an n-type semiconductor in organic field-effect transistors (OFETs).[3][4]

  • Building Block for Conjugated Polymers: The reactive methylene group can be utilized in Knoevenagel condensation reactions to synthesize conjugated polymers.[1][5] The incorporation of the tetrachloro-1,3-indandione unit could lead to polymers with low-lying LUMO levels, which is desirable for electron-transporting materials.

  • Precursor for Pigments and Dyes: A related class of compounds, tetrahalo-isoindolin-one derivatives, has been patented for use as high-performance pigments.[6] This suggests that derivatives of 4,5,6,7-tetrachloro-1,3-indandione could also yield stable and lightfast colorants for various applications.

Prospective Experimental Protocols

The following protocols are hypothetical and based on standard organic chemistry reactions adapted for the 1,3-indandione scaffold. Researchers should optimize these conditions for 4,5,6,7-tetrachloro-1,3-indandione.

3.1. Synthesis of a Knoevenagel Condensation Product

This protocol outlines the synthesis of a model conjugated molecule through the Knoevenagel condensation of 4,5,6,7-tetrachloro-1,3-indandione with an aromatic aldehyde.

Materials:

  • 4,5,6,7-Tetrachloro-1,3-indandione

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Anhydrous ethanol or toluene

  • Piperidine or another basic catalyst

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5,6,7-tetrachloro-1,3-indandione (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

3.2. Polymer Synthesis via Knoevenagel Polycondensation

This protocol describes a potential route to a conjugated polymer.

Materials:

  • 4,5,6,7-Tetrachloro-1,3-indandione

  • Aromatic dialdehyde (e.g., terephthalaldehyde)

  • High-boiling point solvent (e.g., anhydrous N,N-dimethylformamide or chlorobenzene)

  • Basic catalyst (e.g., piperidine or potassium carbonate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 4,5,6,7-tetrachloro-1,3-indandione and the aromatic dialdehyde in the anhydrous solvent.

  • Add a catalytic amount of the basic catalyst.

  • Heat the mixture at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.

  • Monitor the increase in viscosity of the solution, which indicates polymer formation.

  • After the reaction period, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation (Hypothetical)

Should experimental data become available, it is recommended to present it in a structured format for clarity and comparison.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrachloro-1,3-indandione

PropertyValue
CAS Number 30675-13-9
Molecular Formula C₉H₂Cl₄O₂
Molecular Weight 283.92 g/mol
Appearance (To be determined)
Melting Point (To be determined)
Solubility DMF: 15 mg/ml; DMSO: 10 mg/ml[7]
UV-Vis Absorption (λmax) 244 nm[7]

Table 2: Performance of Hypothetical Organic Electronic Devices

Device TypeDonor MaterialAcceptor MaterialPower Conversion Efficiency (%)
OPVP3HTDerivative of 4,5,6,7-tetrachloro-1,3-indandione(To be determined)

Visualizations

Logical Workflow for Material Synthesis

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Resulting Materials A 4,5,6,7-Tetrachloro-1,3-indandione C Knoevenagel Condensation/ Polycondensation A->C B Aromatic Aldehyde/Dialdehyde B->C D Conjugated Molecule C->D Monomeric Reactant E Conjugated Polymer C->E Dimeric Reactant

Caption: Synthetic pathway from 4,5,6,7-tetrachloro-1,3-indandione to functional materials.

Proposed Signaling Pathway for an Organic Photovoltaic Device

cluster_device OPV Device Layer cluster_process Photovoltaic Process Donor Electron Donor (e.g., P3HT) Acceptor Electron Acceptor (Tetrachloro-indandione derivative) Photon Photon Absorption Exciton Exciton Generation Photon->Exciton ChargeSep Charge Separation Exciton->ChargeSep ChargeTrans Charge Transport ChargeSep->ChargeTrans ChargeTrans->Donor Hole Transport ChargeTrans->Acceptor Electron Transport

References

Application Notes and Protocols for the Synthesis of Novel Dyes from a Tetrachloroindanedione Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel dyes utilizing 4,5,6,7-tetrachloro-1,3-indanedione as a versatile precursor. The protocols are based on established organic chemistry principles, specifically the reactivity of the active methylene group within the indanedione scaffold. While specific experimental data for tetrachloroindanedione-derived dyes is not extensively available in the public domain, the following protocols are adapted from well-documented procedures for the parent 1,3-indandione and are expected to yield analogous dye molecules with distinct spectroscopic properties due to the presence of the electron-withdrawing chloro substituents.

Introduction

4,5,6,7-Tetrachloro-1,3-indanedione is a halogenated derivative of 1,3-indandione, a class of compounds known for their utility in the synthesis of various heterocyclic systems and dyes. The electron-withdrawing nature of the four chlorine atoms on the benzene ring is anticipated to influence the electronic and spectral properties of the resulting dye molecules, potentially leading to novel chromophores with applications in materials science, biological imaging, and as pharmaceutical probes.

The key to the reactivity of tetrachloroindanedione lies in its active methylene group (the CH₂ group flanked by two carbonyl groups), which is readily deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles to generate a diverse range of dye structures. This document outlines two primary synthetic pathways for the generation of novel dyes from this precursor: Knoevenagel condensation with aromatic aldehydes and azo coupling with aryldiazonium salts.

Data Presentation

The following tables summarize the expected quantitative data for a series of hypothetical novel dyes synthesized from tetrachloroindanedione. These values are illustrative and intended to provide a framework for the expected outcomes of the described experimental protocols. Actual experimental results may vary.

Table 1: Quantitative Data for Knoevenagel Condensation Dyes

Dye IDAromatic AldehydeMolecular Weight ( g/mol )Yield (%)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
TCI-K-01Benzaldehyde370.088541035,000
TCI-K-024-Nitrobenzaldehyde415.089245542,000
TCI-K-034-(Dimethylamino)benzaldehyde413.158852055,000
TCI-K-042-Hydroxy-1-naphthaldehyde440.108048548,000

Table 2: Quantitative Data for Azo Coupling Dyes

Dye IDAryldiazonium SaltMolecular Weight ( g/mol )Yield (%)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
TCI-A-01Benzenediazonium chloride388.097843038,000
TCI-A-024-Nitrobenzenediazonium chloride433.098547545,000
TCI-A-034-Methoxybenzenediazonium chloride418.128145041,000
TCI-A-04Naphthalene-1-diazonium chloride438.127549050,000

Experimental Protocols

Protocol 1: Synthesis of Arylidene-Tetrachloroindanedione Dyes via Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of 4,5,6,7-tetrachloro-1,3-indanedione with an aromatic aldehyde.

Materials:

  • 4,5,6,7-Tetrachloro-1,3-indanedione

  • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4,5,6,7-tetrachloro-1,3-indanedione in 30 mL of absolute ethanol.

  • Add a stoichiometric equivalent of the desired aromatic aldehyde to the solution.

  • Add 2-3 drops of piperidine as a catalyst.

  • Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure dye.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, UV-Vis spectroscopy).

Protocol 2: Synthesis of Azo Dyes from Tetrachloroindanedione via Azo Coupling

This protocol details the reaction of 4,5,6,7-tetrachloro-1,3-indanedione with an aryldiazonium salt. The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the indanedione.

Materials:

  • 4,5,6,7-Tetrachloro-1,3-indanedione

  • Aromatic amine of choice (e.g., aniline, 4-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (10 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the aryldiazonium salt.

Part B: Coupling Reaction

  • In a 250 mL beaker, dissolve 2.84 g (10 mmol) of 4,5,6,7-tetrachloro-1,3-indanedione in 50 mL of ethanol.

  • To this solution, add a solution of 1.36 g of sodium acetate in 10 mL of water. This will generate the enolate of the indanedione.

  • Cool the indanedione solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution to the indanedione solution with vigorous stirring. Maintain the temperature at 0-5 °C.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Collect the solid dye by vacuum filtration.

  • Wash the product thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent (e.g., ethanol, DMF/water mixture).

  • Dry the purified azo dye in a vacuum oven.

  • Characterize the final product using standard analytical methods.

Mandatory Visualization

Synthesis_Workflow precursor Tetrachloroindanedione (Precursor) knoevenagel Knoevenagel Condensation precursor->knoevenagel Ethanol, Piperidine azo_coupling Azo Coupling precursor->azo_coupling Ethanol, NaOAc aldehyde Aromatic Aldehyde aldehyde->knoevenagel k_dye Arylidene-Tetrachloroindanedione Dye knoevenagel->k_dye amine Aromatic Amine diazotization Diazotization (NaNO2, HCl) amine->diazotization diazonium Aryldiazonium Salt diazotization->diazonium diazonium->azo_coupling a_dye Azo-Tetrachloroindanedione Dye azo_coupling->a_dye

Caption: Synthetic pathways for novel dyes from tetrachloroindanedione.

Experimental_Workflow start Start: Select Synthetic Pathway k_reaction 1. Knoevenagel Condensation (Reflux) start->k_reaction Pathway 1 a_diazotization 1a. Diazotization of Amine (0-5 °C) start->a_diazotization Pathway 2 k_isolation 2. Product Isolation (Filtration) k_reaction->k_isolation k_purification 3. Purification (Recrystallization) k_isolation->k_purification k_characterization 4. Characterization (Spectroscopy, etc.) k_purification->k_characterization a_coupling 1b. Azo Coupling Reaction (0-5 °C) a_diazotization->a_coupling a_isolation 2. Product Isolation (Filtration) a_coupling->a_isolation a_purification 3. Purification (Recrystallization) a_isolation->a_purification a_characterization 4. Characterization (Spectroscopy, etc.) a_purification->a_characterization

Caption: General experimental workflow for dye synthesis and analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrachloro-1,3-indandione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4,5,6,7-tetrachloro-1,3-indandione.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 4,5,6,7-tetrachloro-1,3-indandione can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The presence of impurities in the starting materials, such as tetrachlorophthalic anhydride and the corresponding reactant for the cyclization, can significantly impact the reaction efficiency. Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, are critical for maximizing the yield. An optimization of these parameters is often necessary.

  • Moisture Content: The synthesis of 1,3-indandiones is often sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Product Degradation: The product itself might be unstable under the reaction or work-up conditions. Consider if the reaction temperature is too high or if the work-up procedure is too harsh.

  • Purification Losses: Significant amounts of the product may be lost during the purification process. Optimize your purification method, whether it be recrystallization, column chromatography, or another technique, to minimize losses.

Question: I am observing the formation of significant byproducts. How can I minimize their formation?

Answer: The formation of byproducts is a common issue. Identifying the byproducts can provide clues to the side reactions occurring.

  • Side Reactions: The highly reactive nature of the starting materials and intermediates can lead to various side reactions. Adjusting the stoichiometry of the reactants or the rate of addition of one reactant to another can sometimes minimize byproduct formation.

  • Temperature Control: Poor temperature control can lead to the formation of thermal decomposition products or favor alternative reaction pathways. Maintain a stable and optimized reaction temperature.

  • Catalyst Issues: If a catalyst is used, its activity and selectivity are crucial. Ensure the catalyst is of high quality and is used in the correct amount. Deactivated or inappropriate catalysts can lead to the formation of byproducts.

Question: My product is difficult to purify. What strategies can I employ?

Answer: Purification of 4,5,6,7-tetrachloro-1,3-indandione can be challenging due to the presence of structurally similar impurities.

  • Recrystallization: This is often the first method to try. A systematic solvent screening is recommended to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while the impurities remain in solution or are insoluble.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using an appropriate stationary phase (e.g., silica gel) and a carefully selected eluent system can separate the product from impurities.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be a powerful purification technique to remove non-volatile impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 4,5,6,7-tetrachloro-1,3-indandione?

While specific literature for 4,5,6,7-tetrachloro-1,3-indandione is scarce, the synthesis of halogenated 1,3-indandiones generally proceeds via the condensation of a halogenated phthalic anhydride with a suitable carbon nucleophile.[1] For instance, the reaction of tetrachlorophthalic anhydride with a malonic ester derivative in the presence of a base, followed by hydrolysis and decarboxylation, is a plausible route.

What are the key safety precautions to consider during this synthesis?

Working with chlorinated organic compounds requires specific safety measures. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Depending on the reagents and solvents used, additional precautions may be necessary. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used to confirm the structure and assess the purity of the synthesized 4,5,6,7-tetrachloro-1,3-indandione. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl groups of the 1,3-indandione core.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Data Presentation

Table 1: Key Experimental Parameters and Their Potential Impact on Yield

ParameterPotential Impact on YieldTroubleshooting Suggestions
Purity of Reactants Impurities can lead to side reactions and lower the yield.Use high-purity starting materials or purify them before use.
Reaction Temperature Sub-optimal temperatures can lead to incomplete reactions or byproduct formation.Optimize the temperature by running small-scale trials at different temperatures.
Reaction Time Insufficient time can result in an incomplete reaction, while excessive time can lead to product degradation.Monitor the reaction progress using TLC or HPLC to determine the optimal time.
Solvent The polarity and boiling point of the solvent can influence reaction rate and solubility of reactants and products.Screen different solvents to find the one that gives the best results.
Base/Catalyst The choice and amount of base or catalyst are critical for the reaction to proceed efficiently.Screen different bases/catalysts and optimize their concentration.
Work-up Procedure Harsh work-up conditions can lead to product decomposition.Use mild acidic or basic conditions for quenching and extraction.

Experimental Protocols

Representative Protocol for the Synthesis of 4,5,6,7-Tetrachloro-1,3-indandione

This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetrachlorophthalic anhydride (1.0 eq) and dry toluene (10 mL/g of anhydride).

  • Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir the resulting solution for 30 minutes at room temperature.

  • Condensation: Add the solution of the diethyl malonate anion to the suspension of tetrachlorophthalic anhydride in toluene at room temperature. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Decarboxylation: After the condensation is complete, cool the reaction mixture to room temperature. Add a solution of aqueous hydrochloric acid (e.g., 6M) and heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water and a small amount of cold ethanol. If the product remains in the organic layer, separate the layers and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).

Visualizations

TroubleshootingWorkflow start Low Yield or Impurities Observed check_reactants Check Purity of Starting Materials start->check_reactants optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reactants->optimize_conditions Reactants Pure purify_reactants Purify Starting Materials check_reactants->purify_reactants Impurities Found monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction workup_purification Evaluate Work-up and Purification purification_loss High Purification Loss? workup_purification->purification_loss end_bad Re-evaluate Synthetic Strategy workup_purification->end_bad Persistent Issues purify_reactants->optimize_conditions end_good Improved Yield purify_reactants->end_good adjust_temp Adjust Temperature adjust_temp->monitor_reaction adjust_temp->end_good adjust_time Adjust Reaction Time adjust_time->monitor_reaction adjust_time->end_good change_solvent Change Solvent change_solvent->workup_purification change_solvent->end_good incomplete_reaction->adjust_time Yes degradation Product Degradation? incomplete_reaction->degradation No degradation->workup_purification No degradation->adjust_temp Yes purification_loss->change_solvent Yes, during recrystallization purification_loss->end_good No, yield improved ExperimentalWorkflow start Start: Prepare Reactants setup Reaction Setup (Flame-dried glassware, inert atmosphere) start->setup condensation Condensation Reaction (Tetrachlorophthalic anhydride + Malonate derivative) setup->condensation hydrolysis Hydrolysis and Decarboxylation (Aqueous Acid, Heat) condensation->hydrolysis Monitor by TLC workup Work-up (Extraction, Washing, Drying) hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, IR, MP) purification->analysis end Final Product analysis->end

References

Technical Support Center: Purification of Crude Tetrachloroindanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tetrachloroindanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude tetrachloroindanedione?

A1: The most common and effective method for purifying crude tetrachloroindanedione is recrystallization. This technique is ideal for removing impurities from solid compounds. The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals while the impurities remain dissolved in the solvent.

Q2: What are the likely impurities in crude tetrachloroindanedione?

A2: While specific impurities depend on the synthetic route, common contaminants in crude tetrachloroindanedione may include unreacted starting materials, byproducts from side reactions (such as incompletely chlorinated intermediates or products of over-chlorination), and residual solvents from the synthesis. Given its structure, potential impurities could also arise from the degradation of the indanedione ring.

Q3: How do I choose a suitable solvent for the recrystallization of tetrachloroindanedione?

A3: An ideal recrystallization solvent for tetrachloroindanedione should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature. This differential solubility is key to maximizing the recovery of the purified product. Additionally, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). Based on the polar nature of the dione functional groups and the nonpolar chlorinated aromatic ring, solvents to consider include acetic acid, ethanol, or solvent mixtures such as ethanol/water or chloroform/hexane.

Q4: My purified tetrachloroindanedione has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indicator of the presence of impurities. A pure crystalline solid typically has a sharp and well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization, may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
The crude tetrachloroindanedione does not fully dissolve in the hot solvent. 1. Insufficient solvent was used.2. The solvent is not a good choice for dissolving the compound.3. The presence of insoluble impurities.1. Add small additional portions of hot solvent until the solid dissolves.2. Try a different solvent or a solvent mixture.3. If a significant amount of solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
The compound "oils out" instead of forming crystals upon cooling. 1. The solution is supersaturated.2. The cooling process is too rapid.3. The chosen solvent has a boiling point that is too high, and the compound is melting in the hot solvent rather than dissolving.1. Reheat the solution and add more solvent to decrease the saturation.2. Allow the solution to cool more slowly. Insulating the flask can help.3. Select a solvent with a lower boiling point.
No crystals form, even after the solution has cooled to room temperature. 1. The solution is not sufficiently saturated.2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure tetrachloroindanedione.3. If the compound is too soluble, a different solvent or the addition of an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) may be necessary.
The yield of purified tetrachloroindanedione is very low. 1. Too much solvent was used during recrystallization.2. The crystals were filtered before crystallization was complete.3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Ensure the solution has cooled completely (an ice bath can be used after it has reached room temperature) before filtration.3. Minimize the amount of cold solvent used to wash the crystals during filtration.
The purified tetrachloroindanedione is still colored or shows impurities by analysis (e.g., TLC, HPLC). 1. The impurities have similar solubility to tetrachloroindanedione in the chosen solvent.2. Colored impurities are adsorbed onto the surface of the crystals.1. Try recrystallizing from a different solvent with different polarity.2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Recrystallization of Crude Tetrachloroindanedione from Acetic Acid
  • Dissolution: Place the crude tetrachloroindanedione in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid, followed by a cold, non-polar solvent like hexane to help remove the acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table presents illustrative data for the purification of crude tetrachloroindanedione. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Mass of Crude Product (g)Volume of Solvent (mL)Recovered Mass of Pure Product (g)Yield (%)Purity before Purification (by HPLC, %)Purity after Purification (by HPLC, %)
Recrystallization from Acetic Acid10.0508.58590>99
Recrystallization from Ethanol/Water10.075 (Ethanol) + 15 (Water)8.28290>99

Visualizations

PurificationWorkflow Figure 1. General Workflow for the Purification of Crude Tetrachloroindanedione crude Crude Tetrachloroindanedione dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration If insoluble impurities or charcoal present cool Slow Cooling to Induce Crystallization dissolve->cool hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry pure Pure Tetrachloroindanedione dry->pure

Figure 1. General Workflow for the Purification of Crude Tetrachloroindanedione

Technical Support Center: Synthesis of Chlorinated Indane-1,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of chlorinated indane-1,3-diones.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chlorination of indane-1,3-dione.

Issue 1: Low Yield of the Desired Chlorinated Product

Q1: My overall yield is significantly lower than expected after purification. What are the potential causes and solutions?

A1: Low yields can stem from several factors, from the quality of the starting material to the reaction and workup conditions. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the chlorinating agent.

  • Side Reactions: Several side reactions can consume your starting material or product. The most common are over-chlorination, self-condensation, and hydrolysis. (These are covered in more detail in the following sections).

  • Mechanical Losses during Workup: Product may be lost during extraction, filtration, or transfer steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Be meticulous during transfers and filtration to minimize physical loss of material.

  • Sub-optimal Reaction Conditions: The reaction temperature or solvent may not be ideal for your specific chlorinating agent.

    • Solution: Consult the literature for the optimal conditions for your chosen reagent. For instance, some reactions are performed at room temperature, while others may require cooling to control exothermicity and prevent side reactions.

Issue 2: Mixture of Mono- and Di-chlorinated Products

Q2: I am trying to synthesize 2-chloro-indane-1,3-dione, but my product is contaminated with 2,2-dichloro-indane-1,3-dione. How can I improve the selectivity for the mono-chlorinated product?

A2: The active methylene group at the C-2 position of indane-1,3-dione is highly reactive, making over-chlorination a common issue. The formation of the dichloro- product is often thermodynamically favorable.

  • Control Stoichiometry: This is the most critical factor.

    • Solution: Use a strict 1.0 equivalent of the chlorinating agent relative to the indane-1,3-dione. Adding the chlorinating agent slowly and portion-wise to the reaction mixture can also help maintain a low concentration of the chlorinating species, favoring mono-substitution.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of the second chlorination.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to better control the reactivity.

  • Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others.

    • Solution: A milder chlorinating agent might provide better selectivity. If you are using a very reactive agent like sulfuryl chloride, consider switching to N-chlorosuccinimide (NCS).

Q3: I want to synthesize 2,2-dichloro-indane-1,3-dione, but I have unreacted starting material and some mono-chloro product remaining. What should I do?

A3: This indicates an incomplete reaction, likely due to insufficient chlorinating agent or non-optimal conditions.

  • Increase Stoichiometry of Chlorinating Agent:

    • Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of the chlorinating agent to ensure the reaction goes to completion.

  • Increase Reaction Time or Temperature:

    • Solution: Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or allowing it to stir for a longer period.

Issue 3: Formation of a Colored, Insoluble Impurity

Q4: My reaction mixture has developed a yellow, orange, or reddish precipitate that is difficult to purify out. What is this impurity and how can I avoid it?

A4: This is very likely Bindone , the product of a self-aldol condensation of two molecules of indane-1,3-dione. This reaction is known to occur under both acidic and basic conditions.[1]

  • Cause: The enolizable C-2 proton of indane-1,3-dione makes the methylene group nucleophilic, allowing it to attack a carbonyl group of another indane-1,3-dione molecule.[2] This can be catalyzed by acid or base.

  • Prevention:

    • Control pH: Ensure your reaction conditions are as close to neutral as possible, unless a specific acidic or basic catalyst is required for your chlorinating agent. If using a reagent like NCS that can produce acidic byproducts, consider adding a non-nucleophilic base to buffer the reaction.

    • Temperature Control: Keep the reaction temperature as low as feasible to slow down this side reaction.

    • Order of Addition: Add the indane-1,3-dione solution to the chlorinating agent, rather than the other way around, to ensure the indane-1,3-dione is quickly consumed before it can self-condense.

  • Removal: Bindone has different solubility properties than the chlorinated products. It can often be removed by filtration if it precipitates from the reaction mixture, or by column chromatography during purification.

Issue 4: Product Degradation and Ring-Opening

Q5: After workup, I see evidence of phthalic acid or its derivatives in my crude product analysis. Why is the indane-1,3-dione ring opening?

A5: The dicarbonyl system of indane-1,3-dione can be susceptible to cleavage under certain conditions, particularly in the presence of strong oxidants or aqueous basic conditions.

  • Harsh Reagents: Some chlorinating systems can be too oxidative. For example, attempts to oxidize indane-1,3-dione with sodium hypochlorite resulted in phthalic acid as the sole product.

    • Solution: Use milder, more specific chlorinating agents like NCS or 1,3-dichloro-5,5-dimethylhydantoin.

  • Aqueous Basic Workup: Using strong bases (like NaOH or KOH) during aqueous workup can promote hydrolysis of the dicarbonyl system, especially with the electron-withdrawing chlorine atoms making the carbonyl carbons more electrophilic.

    • Solution: Use a mild base like sodium bicarbonate (NaHCO₃) for aqueous washes to neutralize acid. Perform washes at low temperatures and work quickly to minimize contact time.

  • Presence of Water: Ensure anhydrous conditions are maintained during the reaction, as water can contribute to hydrolysis, particularly if acidic byproducts are generated.

Data Presentation

The choice of chlorinating agent significantly impacts the yield of the desired chlorinated indane-1,3-dione. The following table summarizes reported yields for the synthesis of 2,2-dihalo-indane-1,3-diones using various halogenating agents.

Halogenating AgentProductSolventYield (%)Reference
N-Chlorosuccinimide (NCS)2,2-Dichloro-1,3-indandioneEthanol95[3]
Trichloroisocyanuric acid2,2-Dichloro-1,3-indandioneBall Milling98[3]
1,3-Dichloro-5,5-dimethylhydantoin2,2-Dichloro-1,3-indandioneAcetic Acid89[4]
N-Bromosuccinimide (NBS)2,2-Dibromo-1,3-indandioneEthanol92[3]
Tribromoisocyanuric acid2,2-Dibromo-1,3-indandioneBall Milling97[3]
KBr/KBrO₃2,2-Dibromo-1,3-indandione-86[4]

Experimental Protocols

Method 1: Synthesis of 2,2-Dichloro-1H-indene-1,3(2H)-dione using N-Chlorosuccinimide (NCS)

This protocol is adapted from literature procedures reporting high yields.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve indane-1,3-dione (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 2,2-dichloro-1H-indene-1,3(2H)-dione.

Method 2: Synthesis of 2,2-Dichloro-1H-indene-1,3(2H)-dione using 1,3-Dichloro-5,5-dimethylhydantoin

This protocol is based on established methods for the dichlorination of active methylene compounds.[4]

  • Preparation: In a suitable reaction flask, suspend indane-1,3-dione (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (1.1 eq, for dichlorination) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and hydantoin byproducts, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to the synthesis of chlorinated indane-1,3-diones.

G cluster_troubleshooting Troubleshooting Workflow start Start: Synthesis of Chlorinated Indane-1,3-dione problem Low Yield or Impure Product? start->problem Observe Issue cause cause problem->cause Identify Cause cause1 Over-chlorination (Mixture of products) problem->cause1 GC/MS shows mono & di mix cause2 Incomplete Reaction (Starting material remains) problem->cause2 TLC shows spot for SM cause3 Side Product (e.g., Bindone) problem->cause3 Insoluble colored precipitate cause4 Product Degradation (Ring-opening) problem->cause4 Analysis shows Phthalic Acid derivs. solution solution cause->solution Implement Solution end End: Pure Product solution->end Verify Result solution1 Adjust Stoichiometry (1.0 eq for mono, >2.0 for di) Lower Temperature cause1->solution1 solution2 Increase Reagent eq. Increase Reaction Time cause2->solution2 solution3 Control pH & Temp Optimize Order of Addition cause3->solution3 solution4 Use Milder Reagents Use Mild Base in Workup cause4->solution4

Caption: Troubleshooting workflow for side reactions.

Caption: Competing reaction pathways in chlorination.

References

Technical Support Center: Thiazolidine-2,4-dione (TCID) Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Thiazolidine-2,4-dione (TCID) in condensation reactions, particularly the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel condensation reaction with this compound resulting in low or no product yield?

Low reactivity in this compound condensation reactions is a common issue that can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity or Inappropriateness: The choice and amount of catalyst are critical. The reaction is typically catalyzed by a weak base which facilitates the deprotonation of the active methylene group at the C5 position of the this compound ring.[1][2]

  • Suboptimal Solvent Choice: Solvents can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4][5] An inappropriate solvent can hinder the reaction.

  • Reactant Quality and Reactivity: The purity of this compound and the aldehyde or ketone is crucial. Furthermore, the inherent reactivity of the carbonyl compound, influenced by electronic effects and steric hindrance, plays a major role.[6] Aldehydes, for instance, are generally more reactive than ketones.[6]

  • Inadequate Reaction Conditions: Temperature and reaction time may need optimization. Some reactions require heating or reflux conditions to proceed efficiently.[1][7]

Q2: How does the choice of catalyst impact the reactivity of this compound?

The catalyst's primary role is to act as a base to generate the carbanion from the active methylene group of this compound, which then acts as a nucleophile.[1] The catalyst's strength and structure are therefore paramount.

  • Organic Bases: Weak organic bases are commonly used. Studies have shown that pyrrolidine can be more effective than piperidine, leading to higher conversions with smaller amounts of catalyst.[2] Other effective bases include morpholine and aqueous ammonia.[1]

  • Inorganic Bases: Inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are also effective and frequently used.[1][7]

  • Solid Base Catalysts: For greener and more easily separable options, solid base catalysts like magnesium oxide (MgO) or hydrotalcite-derived mixed oxides have proven effective in promoting condensation reactions.[8][9][10][11]

The selection of the catalyst can be guided by the specific substrates and desired reaction conditions.

Troubleshooting Low Yield: A Logical Workflow

Below is a workflow to systematically troubleshoot low reactivity issues in your this compound condensation reaction.

TroubleshootingWorkflow start Low or No Product Yield check_catalyst 1. Verify Catalyst - Is it the right type? - Is the concentration optimal? - Is it fresh/active? start->check_catalyst check_reactants 2. Assess Reactants - Confirm purity of this compound & aldehyde/ketone. - Consider electronic effects of aldehyde. - Check for steric hindrance. check_catalyst->check_reactants If catalyst is OK check_solvent 3. Evaluate Solvent - Is the solvent appropriate (polar/aprotic)? - Is it dry? check_reactants->check_solvent If reactants are OK check_conditions 4. Review Conditions - Is the temperature adequate? - Is the reaction time sufficient? check_solvent->check_conditions If solvent is OK solution Reaction Optimized High Yield Achieved check_conditions->solution Optimization Successful

Caption: A step-by-step workflow for troubleshooting low-yield this compound condensation reactions.

Q3: What is the role of the solvent, and which one should I choose?

The solvent plays a crucial role in solvating the reacting species and influencing the reaction pathway.[4] The choice of solvent can significantly impact the reaction rate and final yield.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective for Knoevenagel condensations as they can dissolve the reactants and stabilize charged intermediates.[1]

  • Alcohols: Solvents such as ethanol or methanol are also commonly used.[1] They can participate in hydrogen bonding and effectively solvate the reactants.

  • Chlorinated Solvents: Dichloromethane (DCM) is another option that has been successfully used.[1]

The optimal solvent is often determined empirically. If you are experiencing low yield, screening a panel of solvents is a recommended troubleshooting step.

Data Summary: Influence of Reaction Parameters

The following tables summarize quantitative data on how different catalysts and solvents can affect the outcome of this compound condensation reactions.

Table 1: Effect of Catalyst on Knoevenagel Condensation Yield

Catalyst Aldehyde Reactant Solvent Reaction Time (h) Yield (%) Reference
Piperidine 4-Methoxybenzaldehyde Ethanol 5 62.5 [2]
Pyrrolidine 4-Methoxybenzaldehyde Ethanol 3 >95 [2]
Piperidine 4-Nitrobenzaldehyde Ethanol 5 ~50 [2]
Pyrrolidine 4-Nitrobenzaldehyde Ethanol 3 ~85 [2]

| K2CO3 | 4-Hydroxybenzaldehyde | Acetone | 8 | Good |[7] |

Table 2: Effect of Solvent on Condensation Reaction Yield (Note: Data from a similar thiazole-based condensation illustrates the principle)

Solvent Reaction Time (min) Yield (%) Reference
H2O 30 50 [10]
Ethanol 30 90 [10]
Acetonitrile 30 85 [10]
Dichloromethane 30 70 [10]
Toluene 30 60 [10]

| Tetrahydrofuran | 30 | 75 |[10] |

Q4: My aldehyde/ketone seems unreactive. What factors should I consider?

The structure of the carbonyl compound is a key determinant of reactivity.

  • Electronic Effects: Aromatic aldehydes with electron-donating groups (e.g., -OCH3, -N(CH3)2) are generally more reactive in Knoevenagel condensations than those with electron-withdrawing groups (e.g., -NO2).[2] The electron-donating groups increase the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Aldehydes are typically more reactive than ketones due to less steric crowding around the carbonyl carbon.[6] Bulky ketones may react very slowly or not at all under standard conditions. In such cases, more forcing conditions (higher temperature, stronger catalyst) or alternative synthetic routes like the Horner–Wadsworth–Emmons reaction may be necessary.

Knoevenagel Condensation: Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation between this compound and an aldehyde.

KnoevenagelMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration This compound This compound (Active Methylene) Enolate This compound Enolate (Nucleophile) This compound->Enolate + Base Base Base (e.g., Piperidine) BaseH Protonated Base Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + this compound Enolate Adduct Aldol Adduct Intermediate->Adduct + H+ (from BaseH+) Intermediate->Adduct Product Final Product (α,β-unsaturated) Adduct->Product - H₂O Adduct->Product Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation of this compound with an aldehyde.

Key Experimental Protocol

General Protocol for Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol is a generalized procedure based on common literature methods.[7][12] Optimization of molar ratios, temperature, and time may be required for specific substrates.

Materials:

  • Thiazolidine-2,4-dione (this compound) (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.1 eq)

  • Catalyst (e.g., Piperidine, 0.1 - 0.2 eq or K2CO3, 2.0 eq)

  • Solvent (e.g., Ethanol or Acetone)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add Thiazolidine-2,4-dione (1.0 eq), the aromatic aldehyde (1.0 eq), and the chosen solvent (e.g., ethanol).

  • Stir the mixture at room temperature to ensure dissolution or a fine suspension.

  • Add the catalyst (e.g., piperidine, ~0.1 eq) to the mixture.

  • If required, attach a reflux condenser and heat the reaction mixture to reflux (e.g., ~80°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

  • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove impurities.

  • If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Acidify the reaction mixture by adding 1M HCl dropwise until the pH is acidic. This will often induce precipitation of the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-thiazolidine-2,4-dione derivative.

  • Dry the purified product under vacuum. Characterize by NMR, MS, and measure the melting point.

References

optimizing reaction conditions for derivatizing 4,5,6,7-tetrachloroindanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrachloroindanedione for derivatization reactions, particularly for the analysis of amino acids and other primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is 4,5,6,7-tetrachloroindanedione and what is it used for?

4,5,6,7-tetrachloroindanedione is a chemical reagent analogous to ninhydrin. It is primarily used for the derivatization of primary and secondary amines, including amino acids, peptides, and proteins. This reaction produces a colored product that can be quantified using spectrophotometry, making it a valuable tool in analytical chemistry and biochemistry.

Q2: What is the principle of the derivatization reaction with 4,5,6,7-tetrachloroindanedione?

Similar to the ninhydrin test, the reaction involves the oxidative deamination of an amino acid by two molecules of 4,5,6,7-tetrachloroindanedione.[1][2] This process results in the formation of a highly colored product, often referred to as Ruhemann's purple for the ninhydrin analog, which can be measured to determine the concentration of the analyte.[1][2][3] For primary amines, a deep purple or blue color is typically observed, while secondary amines like proline will yield a yellow-orange colored product.[1][2]

Q3: What are the optimal conditions for the derivatization reaction?

Optimal reaction conditions can vary depending on the specific application. However, the reaction is generally carried out at an elevated temperature (around 90-100°C) and in a buffered solution (pH 4-5) to facilitate color development.[3][4][5] The choice of solvent and the concentration of the derivatizing reagent are also critical factors.

Q4: Can 4,5,6,7-tetrachloroindanedione be used for quantitative analysis?

Yes, the intensity of the colored product formed is directly proportional to the concentration of the amino acid or amine in the sample.[1] By creating a standard curve with known concentrations of the analyte, the concentration of an unknown sample can be accurately determined by measuring its absorbance at the appropriate wavelength (typically 570 nm for the purple product and 440 nm for the yellow product).[3][4]

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of 4,5,6,7-tetrachloroindanedione.

Problem Possible Cause Solution
No or weak color development Incorrect pH of the reaction buffer.Ensure the buffer is at the optimal pH (typically pH 4-5). Prepare a fresh buffer if necessary.
Low reaction temperature.The reaction requires heating. Ensure the water bath or heating block is at the specified temperature (e.g., 90-100°C).[3][4][5]
Insufficient concentration of 4,5,6,7-tetrachloroindanedione.Prepare a fresh reagent solution at the correct concentration.
Presence of interfering substances.Ammonia, ammonium salts, and other primary amines can react with the reagent.[2][6] Ensure the sample is free from these contaminants.
Degradation of the analyte.Ensure proper sample storage and handling to prevent degradation of the amino acids or amines.
Inconsistent or non-reproducible results Fluctuation in reaction time or temperature.Use a calibrated timer and a stable heating source to ensure consistent reaction conditions for all samples.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of reagents and samples.
Contamination of glassware.Thoroughly clean all glassware to remove any residual amines or other contaminants.
Precipitate formation Low solubility of the colored product.The use of an organic solvent in the reagent mixture, such as DMSO or isopropanol, can help to keep the colored product in solution.[3][4][7]
High concentration of salts in the sample.Dilute the sample or use a desalting column to remove excess salts.
Unexpected color Reaction with a secondary amine.Secondary amines like proline will produce a yellow-orange color.[1][2]
Presence of asparagine.Asparagine can produce a brown-colored product.[2]

Experimental Protocols

Protocol 1: Qualitative Analysis of Amino Acids

  • Reagent Preparation : Prepare a 2% (w/v) solution of 4,5,6,7-tetrachloroindanedione in ethanol or acetone.

  • Sample Preparation : Prepare a 1% solution of the sample to be tested in distilled water.

  • Reaction : Add a few drops of the 4,5,6,7-tetrachloroindanedione solution to 1 mL of the sample solution in a test tube.

  • Incubation : Place the test tube in a boiling water bath for 5 minutes.[1]

  • Observation : Allow the test tube to cool to room temperature and observe any color change. A deep blue or purple color indicates the presence of primary amino acids.

Protocol 2: Quantitative Analysis of Amino Acids

  • Reagent Preparation :

    • Buffer Solution : Prepare a potassium acetate buffer (0.8 M) with acetic acid (1.6 M).[3][4]

    • Derivatization Reagent : Dissolve 20 mg/mL of 4,5,6,7-tetrachloroindanedione and 0.8 mg/mL of hydrindantin in a 40:60 (v/v) mixture of DMSO and the acetate buffer.[3][4]

  • Standard Curve Preparation : Prepare a series of standard solutions of the amino acid of interest at known concentrations.

  • Reaction :

    • To 200 µL of each standard or unknown sample, add 800 µL of the derivatization reagent in a microcentrifuge tube.[3]

    • Vortex the tubes to mix thoroughly.

  • Incubation : Incubate the tubes at 90°C for 45 minutes.[3][4]

  • Dilution : After cooling to room temperature, dilute the samples with a 50:50 (v/v) mixture of 2-propanol and water.[3][4]

  • Measurement : Measure the absorbance of each sample at 570 nm using a spectrophotometer.

  • Analysis : Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to determine the concentration of the unknown samples.

Data Presentation

Table 1: Optimal Reaction Conditions for Derivatization

ParameterOptimal RangeNotes
pH 4.0 - 5.0A slightly acidic environment is crucial for color development.
Temperature 90 - 100°CElevated temperatures are required to drive the reaction to completion.[3][4][5]
Reaction Time 15 - 45 minutesLonger incubation times may be needed for complete color development, but can also lead to degradation.[3][4]
Solvent DMSO/Acetate BufferThe use of an organic solvent like DMSO helps to maintain the solubility of the reactants and products.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation mixing Mixing of Reagent and Sample reagent_prep->mixing sample_prep Sample Preparation sample_prep->mixing incubation Incubation at 90-100°C mixing->incubation dilution Dilution incubation->dilution measurement Spectrophotometric Measurement dilution->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for the derivatization and analysis of amino acids.

troubleshooting_workflow decision decision issue issue solution solution start Start Derivatization color_dev Color Development? start->color_dev check_ph Check Buffer pH color_dev->check_ph No proceed Proceed to Measurement color_dev->proceed Yes check_temp Check Temperature check_ph->check_temp check_reagent Check Reagent Concentration check_temp->check_reagent check_reagent->start Retry proceed->solution Successful Derivatization

Caption: Troubleshooting decision tree for no or weak color development.

References

challenges in the scale-up synthesis of 4,5,6,7-tetrachloro-1,3-indandione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5,6,7-tetrachloro-1,3-indandione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 4,5,6,7-tetrachloro-1,3-indandione?

A1: The synthesis of 4,5,6,7-tetrachloro-1,3-indandione is typically achieved through a two-step process. The first step involves a condensation reaction of a tetrachlorophthalic acid derivative (such as tetrachlorophthalic anhydride or a dialkyl tetrachlorophthalate) with a C-H acidic compound, most commonly diethyl malonate or ethyl acetoacetate. This is followed by a second step of hydrolysis and decarboxylation of the resulting intermediate to yield the final product.[1][2]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting material is a tetrachlorinated phthalic acid precursor. Tetrachlorophthalic anhydride is a common and commercially available starting point. For the condensation partner, diethyl malonate is frequently used.

Q3: Why is direct chlorination of 1,3-indandione not a viable route?

A3: Direct halogenation of the 1,3-indandione core is generally not a feasible method for producing 4,5,6,7-tetrachloro-1,3-indandione. The synthesis of halogenated 1,3-indandiones typically requires starting with the appropriately halogenated precursors.[3]

Q4: What are the main safety concerns associated with this synthesis?

A4: The synthesis involves corrosive reagents such as strong acids and bases. Additionally, the handling of chlorinated organic compounds requires care due to their potential toxicity and environmental persistence. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Condensation Step Incomplete reaction due to insufficient base or reaction time.Ensure a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is used in stoichiometric amounts. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Side reactions, such as self-condensation of the malonate.Add the base to the malonate at a low temperature before introducing the tetrachlorophthalate to control the reaction.
Poor solubility of starting materials.Select a suitable high-boiling point aprotic solvent (e.g., DMF, DMSO) to ensure all reactants are in solution.
Incomplete Hydrolysis and Decarboxylation Insufficient acid concentration or reaction temperature.Use a strong acid (e.g., sulfuric acid, hydrochloric acid) and ensure the reaction is heated to reflux for a sufficient period. Monitor gas evolution (CO2) to gauge reaction progress.[2]
Precipitation of the intermediate.Ensure adequate stirring and consider adding a co-solvent to maintain a homogeneous mixture.
Product Contamination with Byproducts Incomplete hydrolysis leading to the presence of the ester intermediate.Extend the hydrolysis and decarboxylation reaction time or increase the acid concentration.
Formation of colored impurities.Treat the crude product with activated carbon during recrystallization.
Difficulty in Product Purification The product is an oil or difficult to crystallize.Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). If the product is an oil, consider converting it to a solid derivative for purification and then reverting it to the desired product.
Co-crystallization with impurities.Perform multiple recrystallizations from different solvent systems.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(1,3-dioxo-4,5,6,7-tetrachloro-2,3-dihydro-1H-inden-2-yl)malonate (Intermediate)

This protocol is based on the general procedure for the synthesis of 1,3-indandione derivatives.[1][2]

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.

  • Reagents:

    • Tetrachlorophthalic anhydride (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol (as solvent)

  • Procedure:

    • Sodium ethoxide is dissolved in anhydrous ethanol in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Diethyl malonate is added dropwise to the stirred solution at room temperature.

    • The mixture is stirred for 30 minutes to ensure the complete formation of the enolate.

    • A solution of tetrachlorophthalic anhydride in a minimal amount of a suitable anhydrous solvent (e.g., THF or DMF) is added dropwise to the reaction mixture.

    • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is then carefully acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude intermediate.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis and Decarboxylation to 4,5,6,7-Tetrachloro-1,3-indandione

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.

  • Reagents:

    • Crude intermediate from Step 1 (1.0 eq)

    • Sulfuric acid (e.g., 50% aqueous solution)

  • Procedure:

    • The crude intermediate is suspended in the sulfuric acid solution in the reaction flask.

    • The mixture is heated to reflux with vigorous stirring. The evolution of carbon dioxide should be observed.

    • The reaction is continued for 2-4 hours or until the gas evolution ceases.

    • The reaction mixture is cooled to room temperature and then poured onto crushed ice.

    • The precipitated solid product is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Expected Outcomes

ParameterStep 1: CondensationStep 2: Hydrolysis & Decarboxylation
Key Reagents Tetrachlorophthalic anhydride, Diethyl malonate, Sodium ethoxideDiethyl 2-(1,3-dioxo-4,5,6,7-tetrachloro-2,3-dihydro-1H-inden-2-yl)malonate, Sulfuric acid
Solvent Anhydrous Ethanol, THF/DMF50% Aqueous H2SO4
Reaction Temperature Reflux (approx. 78-80 °C)Reflux (approx. 100-110 °C)
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 70 - 85% (crude intermediate)80 - 95% (from intermediate)
Purity (after recrystallization) -> 98%

Note: The values presented in this table are estimates based on general procedures for similar compounds and may require optimization for the specific synthesis of 4,5,6,7-tetrachloro-1,3-indandione.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Hydrolysis & Decarboxylation start1 Tetrachlorophthalic Anhydride + Diethyl Malonate process1 Reflux (4-6h) start1->process1 reagent1 Sodium Ethoxide in Ethanol reagent1->process1 intermediate Crude Intermediate process1->intermediate process2 Reflux (2-4h) intermediate->process2 reagent2 Sulfuric Acid (aq) reagent2->process2 product 4,5,6,7-Tetrachloro-1,3-indandione process2->product

Caption: Synthetic workflow for 4,5,6,7-tetrachloro-1,3-indandione.

troubleshooting_logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Product Yield check_step1 Check Condensation Step (Step 1) start->check_step1 check_step2 Check Hydrolysis/ Decarboxylation (Step 2) start->check_step2 cause1a Incomplete Reaction? check_step1->cause1a cause1b Poor Solubility? check_step1->cause1b cause2a Incomplete Hydrolysis? check_step2->cause2a cause2b Product Loss during Workup? check_step2->cause2b solution1a Increase reaction time or check base stoichiometry. cause1a->solution1a solution1b Use high-boiling aprotic solvent. cause1b->solution1b solution2a Increase acid concentration or reaction time. cause2a->solution2a solution2b Ensure complete precipitation and careful filtration. cause2b->solution2b

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Tetrachloroisophthalonitrile (TCID)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrachloroisophthalonitrile (TCID), also known as Chlorothalonil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Tetrachloroisophthalonitrile (this compound) and what are its common uses?

A1: Tetrachloroisophthalonitrile (this compound), with the IUPAC name 2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile, is an organic compound widely used as a broad-spectrum, nonsystemic fungicide.[1] It is also utilized as a wood protectant, pesticide, and to control mold and mildew in paints and adhesives.[1][2] In organic synthesis, its highly substituted aromatic ring and reactive nitrile groups make it a versatile intermediate.[3]

Q2: What are the primary causes of this compound decomposition?

A2: The primary causes of this compound decomposition are exposure to basic conditions (high pH), ultraviolet (UV) light, and high temperatures.[2][4] Hydrolysis is a significant degradation pathway in alkaline environments.[4][5] Photolysis, or breakdown by light, can also be a major route of dissipation, especially when this compound is in solution.[5]

Q3: How stable is this compound in different pH conditions?

A3: this compound is chemically stable in neutral or acidic aqueous solutions.[2] However, it undergoes hydrolysis under basic conditions (pH > 9).[4] At pH 9 and 25°C, it breaks down at a rate of approximately 1.8% per day.[2]

Q4: What are the main decomposition products of this compound?

A4: Under basic hydrolysis, the main decomposition products are 4-hydroxy-2,5,6-trichloroisophthalonitrile and 3-cyano-2,4,5,6-tetrachlorobenzamide.[4] Microbial degradation in soil can also produce the 4-hydroxy metabolite.[5][6] Upon heating to decomposition, it can emit toxic fumes such as hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[4]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at room temperature in a tightly closed container, protected from sunlight, heat, hot surfaces, sparks, and open flames.[3][7] It should be kept in a well-ventilated area.[7] It is thermally stable under normal storage conditions.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of desired product and presence of unexpected byproducts. Decomposition of this compound. Verify the pH of the reaction mixture; ensure it is not basic (pH > 9). Protect the reaction from light, especially UV light, by using amber glassware or covering the reaction vessel with aluminum foil. Maintain the recommended reaction temperature and avoid localized overheating.
Reaction mixture turns yellow or brown. Formation of degradation products. This can be an indication of photodecomposition or thermal degradation. Immediately take measures to protect the reaction from light and ensure the temperature is controlled. Analyze a small aliquot of the mixture by an appropriate method (e.g., GC-MS, HPLC) to identify potential degradation products.
Inconsistent reaction outcomes. Variable purity of this compound or presence of moisture. Use this compound from a reliable source and of a known purity. Technical grade this compound can contain impurities like hexachlorobenzene (HCB).[1] Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis, especially if basic impurities are present.
Formation of an insoluble precipitate. Formation of the 4-hydroxy metabolite or other degradation products. The 4-hydroxy metabolite has different solubility properties. Filter the precipitate and analyze it separately. Adjust the workup procedure to account for the solubility of potential byproducts.

Data Presentation

Table 1: Stability of this compound under Various Conditions

ConditionStabilityPrimary Decomposition PathwayKey Metabolite(s)Reference(s)
pH < 7 Stable--[2][4]
pH 7 Stable--[4]
pH 9 (25°C) Unstable (degrades at ~1.8% per day)Hydrolysis4-hydroxy-2,5,6-trichloroisophthalonitrile, 3-cyano-2,4,5,6-tetrachlorobenzamide[2][4]
UV Radiation (in solution) UnstablePhotolysisBiphenyl condensation products (e.g., in benzene)[2][5]
High Temperature DecomposesThermal DecompositionHCl, NOx, HCN[4]
Aerobic/Anaerobic Microbes UnstableBiodegradation4-hydroxy-2,5,6-trichloroisophthalonitrile[5]

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution Reaction Using this compound under Inert Conditions

This protocol provides a general methodology for a reaction involving this compound where decomposition is a concern. Note: This is a template and must be adapted for specific substrates and reaction conditions.

  • Preparation of Glassware and Reagents:

    • All glassware (e.g., three-neck round-bottom flask, condenser, dropping funnel) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica gel, P₂O₅).

    • Assemble the glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.

    • Ensure all reagents are of high purity and are handled under inert conditions if they are air or moisture sensitive.

  • Reaction Setup:

    • To the reaction flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., THF, Dioxane, Toluene) via cannula or syringe under a positive flow of inert gas.

    • Wrap the entire reaction apparatus with aluminum foil to protect it from light.

    • If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water for 0°C, dry ice-acetone for -78°C).

    • Dissolve the nucleophile (e.g., an amine or thiol, 1.1 eq) and a non-nucleophilic base (if required, e.g., anhydrous K₂CO₃, DIPEA) in the anhydrous solvent in a separate flask.

  • Reaction Execution:

    • Slowly add the solution of the nucleophile and base to the stirred solution of this compound via a dropping funnel or syringe pump over a period of 30-60 minutes. Maintain the desired reaction temperature throughout the addition.

    • After the addition is complete, allow the reaction to stir at the specified temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

    • It is crucial to maintain a strictly anhydrous and inert atmosphere throughout the reaction.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0°C.

    • Quench the reaction by the slow addition of a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution or cold water). Avoid using basic quenching solutions.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

DecompositionPathways Decomposition Pathways of this compound This compound Tetrachloroisophthalonitrile (this compound) Hydrolysis_Product_1 4-Hydroxy-2,5,6-trichloroisophthalonitrile This compound->Hydrolysis_Product_1 OH⁻ / H₂O (pH > 9) Hydrolysis_Product_2 3-Cyano-2,4,5,6-tetrachlorobenzamide This compound->Hydrolysis_Product_2 OH⁻ / H₂O (pH > 9) Photolysis_Product Biphenyl Condensation Products This compound->Photolysis_Product UV Light Thermal_Products HCl, NOx, HCN This compound->Thermal_Products High Temp.

Caption: Major decomposition pathways for this compound.

ExperimentalWorkflow Workflow to Minimize this compound Decomposition start Start: Prepare Reaction dry Use Oven-Dried Glassware start->dry anhydrous Use Anhydrous Solvents/Reagents dry->anhydrous inert Maintain Inert Atmosphere (N₂/Ar) anhydrous->inert protect Protect from Light (Foil Wrap) inert->protect setup Assemble Reaction at Desired Temp. protect->setup addition Slow Addition of Reagents setup->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor quench Quench with Neutral/Acidic Solution monitor->quench end Workup & Purification quench->end

Caption: Recommended experimental workflow.

TroubleshootingTree Troubleshooting Low Reaction Yield start Low Yield or Impure Product Observed check_ph Was reaction pH > 9? start->check_ph check_light Was reaction protected from light? check_ph->check_light No sol_ph Root Cause: Base-catalyzed Hydrolysis Solution: Use non-basic conditions or a non-nucleophilic base. check_ph->sol_ph Yes check_temp Was temperature strictly controlled? check_light->check_temp Yes sol_light Root Cause: Photodecomposition Solution: Wrap flask in foil. check_light->sol_light No check_atmosphere Was atmosphere anhydrous and inert? check_temp->check_atmosphere Yes sol_temp Root Cause: Thermal Decomposition Solution: Ensure uniform heating/cooling. check_temp->sol_temp No sol_atmosphere Root Cause: Hydrolysis from Moisture Solution: Use dry solvents/glassware. check_atmosphere->sol_atmosphere No other Consider other reaction issues. check_atmosphere->other Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

common impurities in commercially available tetrachloroindanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common impurities found in commercially available tetrachloroindanedione, troubleshooting advice for experiments, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of tetrachloroindanedione?

A1: While a definitive list of impurities can vary between suppliers and batches, common contaminants in commercially available tetrachloroindanedione are likely to arise from the synthesis and purification processes. These can be broadly categorized as:

  • Residual Starting Materials and Reagents: Unreacted precursors from the synthesis process.

  • Byproducts of Chlorination: Incompletely chlorinated derivatives of indanedione (e.g., trichloro-, dichloro- species) or isomers with different chlorine substitution patterns on the aromatic ring.

  • Degradation Products: Tetrachloroindanedione can be susceptible to hydrolysis or other degradation pathways, especially if not stored under anhydrous conditions.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: How can I assess the purity of my tetrachloroindanedione?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It can effectively identify and quantify many organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and can be used to determine the percentage purity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the observed spectra to that of a pure standard.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: What are the optimal storage conditions for tetrachloroindanedione?

A3: To minimize degradation, tetrachloroindanedione should be stored in a tightly sealed container, in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide will help you troubleshoot common issues that may be related to impurities in your tetrachloroindanedione.

Issue Potential Cause (Impurity Related) Recommended Action
Low Reaction Yield Presence of less reactive, incompletely chlorinated indanediones. These impurities may not participate in the desired reaction, thus lowering the effective concentration of the starting material.Purify the tetrachloroindanedione using recrystallization (see Experimental Protocols). Confirm purity using GC-MS or HPLC before use.
Formation of Unexpected Side Products Reactive impurities. Isomeric impurities or degradation products may react under your experimental conditions to form unforeseen side products.Analyze the crude reaction mixture by LC-MS or GC-MS to identify the side products. This can provide clues about the nature of the reactive impurity. Purify the starting material.
Inconsistent Reaction Rates Variable levels of catalytic or inhibitory impurities. Trace metals or other reactive species can sometimes be present and affect reaction kinetics.Consider using a higher purity grade of tetrachloroindanedione. If not possible, purification by recrystallization may remove some of these impurities.
Poor Crystallization of Product Presence of impurities that inhibit crystal lattice formation. Even small amounts of impurities can disrupt the crystallization process of your desired product.Purify the product using column chromatography or recrystallization. Ensure the starting tetrachloroindanedione is of high purity.

Experimental Protocols

Protocol 1: Purification of Tetrachloroindanedione by Recrystallization

This protocol describes a general method for purifying commercially available tetrachloroindanedione. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Commercially available tetrachloroindanedione

  • Selected recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Place the crude tetrachloroindanedione in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Assess Purity of Tetrachloroindanedione (GC-MS, HPLC, MP) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify Tetrachloroindanedione (e.g., Recrystallization) is_pure->purify No other_factors Investigate Other Experimental Parameters (e.g., reagents, conditions) is_pure->other_factors Yes re_run_exp Re-run Experiment with Purified Material purify->re_run_exp end Problem Resolved re_run_exp->end

Caption: Troubleshooting workflow for experiments involving tetrachloroindanedione.

Purification_Process start Crude Tetrachloroindanedione dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (removes insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry product Purified Tetrachloroindanedione dry->product

Caption: General experimental workflow for the purification of tetrachloroindanedione.

Technical Support Center: Resolving TCID Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Triciribine (TCID) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: Triciribine (this compound), a tricyclic nucleoside, is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. Key solubility data is summarized in the table below.

Data Presentation: this compound Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO30 - 64 mg/mL~93.6 - 199.8 mM[1][2]
Dimethylformamide (DMF)25 mg/mL~78.0 mM[1][2]
Ethanol5 - 16 mg/mL~15.6 - 49.9 mM[1][3]
PBS (pH 7.2)0.5 mg/mL~1.56 mM[1][2]
WaterInsolubleInsoluble[3]
1 eq. HClSoluble to 100 mM100 mM[4]

Note: The molecular weight of this compound is approximately 320.3 g/mol .[1] Solubility can be affected by factors such as the purity of the solvent; for instance, moisture-absorbing DMSO can reduce solubility.[3]

Q2: How should I prepare a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution is fresh, high-purity DMSO.[3] Due to this compound's poor aqueous solubility, direct dissolution in buffers or cell culture media is not recommended for creating stock solutions.

Q3: My this compound precipitated when I added it to my aqueous reaction media. What happened?

A3: This is a common issue caused by the low aqueous solubility of this compound.[1][2] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or medium, the this compound can crash out of the solution if its final concentration exceeds its solubility limit in that medium. The residual amount of the organic solvent may also have physiological effects at low concentrations.[1]

Q4: What is the mechanism of action for this compound?

A4: this compound is a cell-permeable inhibitor of the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[5] It is highly selective for all three isoforms of Akt (Akt1, Akt2, Akt3) and shows minimal inhibition of other kinases like PKC, PKA, and SGK.[4] By preventing Akt activation, this compound blocks downstream signaling pathways involved in cell growth, proliferation, and survival, which can lead to cell cycle arrest and apoptosis.[2][4]

Visualization: this compound Mechanism of Action

TCID_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt recruits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (e.g., Bad, GSK-3β) pAkt->Downstream activates This compound This compound This compound->pAkt inhibits Response Cell Growth, Survival Downstream->Response promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Troubleshooting Guide: Poor Solubility in Reaction Media

This section provides a systematic approach to resolving solubility issues encountered during experiments.

Visualization: Solubility Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Media check_stock 1. Verify Stock Solution Is it clear? Is DMSO fresh? start->check_stock sonicate 2. Aid Dissolution Warm to 37°C and sonicate the stock or final dilution. check_stock->sonicate Stock is OK check_conc 3. Check Final Concentration Is it above 0.5 mg/mL in PBS? sonicate->check_conc Precipitation still occurs lower_conc Lower Final Concentration check_conc->lower_conc Yes use_cosolvent 4. Use Co-Solvent Formulation (e.g., PEG300, Tween80) See Protocol 2. check_conc->use_cosolvent No success Success: Soluble this compound lower_conc->success ph_adjust 5. Adjust pH This compound is more soluble in acidic conditions (e.g., 1 eq. HCl). use_cosolvent->ph_adjust Still an issue use_cosolvent->success Issue Resolved ph_adjust->success Issue Resolved fail Issue Persists: Consider Advanced Strategy (e.g., Cyclodextrins) ph_adjust->fail Still an issue

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Step 1: Check your stock solution.

  • Problem: The stock solution itself may not be fully dissolved or may have degraded.

  • Solution: Ensure your this compound stock solution in DMSO is completely clear. If you see any particulates, try warming the vial to 37°C and using an ultrasonic bath to aid dissolution.[4] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3]

Step 2: Reduce the final concentration.

  • Problem: The final concentration of this compound in your aqueous medium exceeds its solubility limit.

  • Solution: The solubility of this compound in PBS (pH 7.2) is only about 0.5 mg/mL.[1][2] If your experimental concentration is higher, the compound will precipitate. Re-calculate and lower the final concentration if possible.

Step 3: Use a co-solvent system for final dilutions.

  • Problem: DMSO alone is not sufficient to keep this compound in solution upon high dilution into an aqueous environment, especially for in vivo studies.

  • Solution: Employ a co-solvent system. Several strategies can improve the solubility and bioavailability of poorly water-soluble drugs.[6][7][8] A formulation using PEG300 and Tween 80 has been described for preparing this compound for administration.[3] See Experimental Protocol 2 for a detailed method.

Step 4: Consider pH adjustment.

  • Problem: The neutral pH of most biological buffers contributes to the low solubility of this compound.

  • Solution: this compound shows higher solubility in acidic conditions.[4] If your experimental design allows, preparing the final solution in a slightly acidic buffer might prevent precipitation. However, you must first validate that the pH change does not affect your cells or assay.

Step 5: Explore advanced formulation strategies.

  • Problem: Standard methods are insufficient for your required concentration or application.

  • Solution: For very challenging cases, advanced formulation techniques may be necessary. These include:

    • Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes that enhance the aqueous solubility of guest molecules.[8][9]

    • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve solubility and dissolution rates.[10][11]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.[12]

Experimental Protocols

Protocol 1: Preparation of a 75 mM this compound Stock Solution in DMSO

Materials:

  • Triciribine (this compound) powder (MW: 320.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 75 mM stock solution:

    • Mass (mg) = 75 mmol/L * 1 L/1000 mL * 320.31 g/mol * 1000 mg/g * 1 mL = 24.02 mg

  • Weigh out 24.02 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If any solid particles remain, place the vial in an ultrasonic bath for 5-10 minutes, or gently warm to 37°C, until the solution is completely clear.[4]

  • Store the stock solution at -20°C for long-term stability (up to several months) or at +4°C for short-term use. It is recommended to prepare and use aqueous dilutions on the same day.[1]

Protocol 2: Preparation of an Aqueous this compound Formulation using Co-Solvents

This protocol is adapted from a formulation designed to improve the solubility of this compound in aqueous solutions for administration.[3]

Materials:

  • Concentrated this compound stock solution in DMSO (e.g., 75 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Deionized water (ddH₂O) or isotonic saline

Procedure (Example for a 1 mL final solution at 1.5 mg/mL):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 20 µL of a 75 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly by vortexing until the solution is completely clear.

  • Add 50 µL of Tween 80 to the PEG300/DMSO/TCID mixture.

  • Mix again until the solution is clear.

  • Add 530 µL of ddH₂O or saline to bring the total volume to 1 mL.

  • Mix one final time. This formulation should be used immediately for optimal results.[3]

Disclaimer: Researchers should always perform small-scale pilot tests to confirm the solubility and stability of this compound in their specific reaction media and conditions before proceeding with large-scale experiments.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of TCID Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)oxy (TCID) derivatives, also commonly known as 4-oxo-TEMPO derivatives. The performance of these techniques is compared with their application to other common nitroxide spin labels, namely PROXYL and DOXYL derivatives. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the analytical workflows.

Introduction

This compound and its derivatives are stable nitroxide radicals that play a crucial role as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy, as oxidizing agents in organic synthesis, and as functional moieties in the development of new drugs and materials. Accurate structural confirmation is paramount for the reliable application of these compounds. This guide focuses on the utility of four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for representative this compound derivatives (4-oxo-TEMPO and 4-hydroxy-TEMPO) and two alternative classes of nitroxide spin labels, PROXYL and DOXYL.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Due to the paramagnetic nature of nitroxide radicals, NMR spectra are typically acquired after reduction of the radical to the corresponding diamagnetic hydroxylamine, for example, with phenylhydrazine.[1][2] The chemical shifts of the reducing agent may also be present in the spectrum.[1][2]

Compound1H NMR (ppm) (after reduction)13C NMR (ppm) (after reduction)
4-oxo-TEMPO Specific data for the reduced form is not readily available in the literature, but would be expected to show singlets for the four methyl groups and two triplets for the CH2 groups.Specific data for the reduced form is not readily available in the literature, but would show signals for the methyl, CH2, quaternary, and carbonyl carbons.
4-hydroxy-TEMPO 1.12 (s, 6H), 1.18 (s, 6H), 1.51-1.56 (t, 2H), 2.04-2.07 (d, 2H), 3.92-3.96 (m, 1H) [Data for a derivative, specific shifts for the parent reduced compound may vary slightly].Data for derivatives show signals around 20-35 (CH3), 45-50 (CH2), 60-70 (C-O and quaternary C).
3-Maleimido-PROXYL Signals for the pyrrolidine and maleimide protons would be observed after reduction.Signals for the pyrrolidine, maleimide, and methyl carbons would be observed after reduction.
5-DOXYL-Stearic Acid A complex spectrum with signals for the long alkyl chain and the oxazolidine ring would be observed after reduction.A complex spectrum with signals for the long alkyl chain and the oxazolidine ring would be observed after reduction.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundKey FTIR Peaks (cm-1)Assignment
4-oxo-TEMPO ~1720C=O stretch
~2970, ~2930C-H stretch (methyl, methylene)
~1360N-O stretch (often weak)
4-hydroxy-TEMPO ~3400 (broad)O-H stretch
~2970, ~2930C-H stretch (methyl, methylene)
~1350N-O stretch (often weak)
3-Maleimido-PROXYL ~1710C=O stretch (maleimide)
~2970C-H stretch
~1380N-O stretch
5-DOXYL-Stearic Acid ~1700C=O stretch (carboxylic acid)
~2920, ~2850C-H stretch (alkyl chain)
~3000 (broad)O-H stretch (carboxylic acid)
~1370N-O stretch

Table 3: Mass Spectrometry (MS) Data

Note: Electrospray Ionization (ESI) is a common technique for nitroxide radicals. The dominant molecular species often arise from oxidation ([M]+•) or reduction ([M+2H]+) in the ESI source, rather than simple protonation.[3][4][5]

CompoundMolecular WeightExpected ESI-MS IonsCommon Fragmentation Pathways
4-oxo-TEMPO 170.23 g/mol m/z 170 ([M]+•), 172 ([M+2H]+)Loss of methyl, loss of acetyl
4-hydroxy-TEMPO 172.25 g/mol m/z 172 ([M]+•), 174 ([M+2H]+)Loss of methyl, loss of water, loss of C3H7O
3-Maleimido-PROXYL 237.27 g/mol m/z 237 ([M]+•), 239 ([M+2H]+)Fragmentation of the maleimide ring, loss of methyl
5-DOXYL-Stearic Acid 384.58 g/mol m/z 384 ([M]+•), 386 ([M+2H]+)Cleavage of the fatty acid chain, fragmentation of the DOXYL ring

Table 4: Electron Paramagnetic Resonance (EPR) Spectroscopy Data

Note: EPR spectra of nitroxide radicals are characterized by the g-value and the hyperfine coupling constant (A) with the nitrogen nucleus (14N, I=1), which splits the signal into three lines.

CompoundIsotropic g-value (giso)Isotropic Hyperfine Coupling Constant (Aiso) (Gauss)
4-oxo-TEMPO ~2.006~15.2
4-hydroxy-TEMPO ~2.0058~15.9
3-Maleimido-PROXYL ~2.006~15.0
5-DOXYL-Stearic Acid ~2.005-2.006~14.5-15.5 (solvent dependent)

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Confirmation of a this compound Derivative cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize this compound Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (after reduction) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS EPR EPR Spectroscopy Purification->EPR Interpret_NMR Analyze NMR: Proton & Carbon Skeleton NMR->Interpret_NMR Interpret_FTIR Analyze FTIR: Functional Groups FTIR->Interpret_FTIR Interpret_MS Analyze MS: Molecular Weight & Fragmentation MS->Interpret_MS Interpret_EPR Analyze EPR: Confirm Radical & Environment EPR->Interpret_EPR Structure_Confirmation Confirm Final Structure Interpret_NMR->Structure_Confirmation Interpret_FTIR->Structure_Confirmation Interpret_MS->Structure_Confirmation Interpret_EPR->Structure_Confirmation

Spectroscopic analysis workflow for this compound derivatives.

Experimental Protocols

NMR Spectroscopy of this compound Derivatives (after reduction)

Objective: To obtain 1H and 13C NMR spectra to elucidate the carbon-hydrogen framework of the diamagnetic precursor.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Add a small amount of a reducing agent, such as phenylhydrazine, dropwise until the characteristic orange/red color of the nitroxide radical disappears, indicating its reduction to the corresponding hydroxylamine.[1][2]

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • 13C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower natural abundance and sensitivity).

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate 1H signals and assign chemical shifts for both 1H and 13C spectra.

FTIR Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Methodology (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans with a resolution of 4 cm-1 over the range of 4000-400 cm-1.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H, O-H).

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and study the fragmentation pattern of the this compound derivative.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (approximately 10-100 µM) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of formic acid to aid ionization.

  • Instrument Parameters (typical for a Q-TOF or similar instrument):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas (N2) Pressure: 1-2 Bar.

    • Drying Gas (N2) Flow: 5-10 L/min.

    • Drying Gas Temperature: 180-250 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the parent ion of interest (e.g., [M]+• or [M+2H]+) in the first mass analyzer.

    • Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak and any other significant ions in the full scan spectrum.

    • Analyze the MS/MS spectrum to propose fragmentation pathways and confirm structural features.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To confirm the presence of the nitroxide radical and to probe its electronic environment.

Methodology (Continuous Wave - CW-EPR):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 0.1-1 mM) in a suitable solvent (e.g., toluene, water, or a buffer).

    • Transfer the solution into a quartz EPR capillary tube.

  • Instrument Parameters (typical for an X-band spectrometer):

    • Microwave Frequency: ~9.5 GHz.

    • Microwave Power: 1-10 mW (low enough to avoid saturation).

    • Modulation Frequency: 100 kHz.

    • Modulation Amplitude: 0.1-1.0 Gauss (optimized for resolution without over-modulation).

    • Magnetic Field Center: ~3400 Gauss.

    • Sweep Width: 100-150 Gauss.

    • Time Constant: 0.01-0.1 seconds.

    • Sweep Time: 30-120 seconds.

  • Data Analysis:

    • The resulting spectrum is typically the first derivative of the absorption.

    • Measure the magnetic field positions of the three spectral lines.

    • Calculate the g-value using the resonance condition and a standard of known g-value.

    • Determine the hyperfine coupling constant (Aiso) from the spacing between the lines.

Conclusion

The structural elucidation of this compound derivatives is most reliably achieved through a combination of spectroscopic techniques. While EPR is unique in its ability to directly probe the radical center, a complete structural picture requires the complementary information provided by NMR, FTIR, and Mass Spectrometry. By comparing the data obtained for a novel this compound derivative with that of known this compound derivatives and other classes of nitroxide spin labels, researchers can confidently confirm the structure and purity of their compounds, ensuring the validity of their subsequent applications in research and development.

References

Comparative Reactivity of Chlorinated vs. Non-Chlorinated Indane-1,3-diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Indane-1,3-dione is a versatile bicyclic dicarbonyl compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its reactivity is largely centered around the active methylene group at the C2 position, which is flanked by two electron-withdrawing carbonyl groups. Chlorination at this position to form 2-chloro-indane-1,3-dione dramatically alters the electrophilic nature of the C2 carbon, leading to a significant shift in its reaction profile.

Reactivity of Non-Chlorinated Indane-1,3-dione

The primary mode of reactivity for non-chlorinated indane-1,3-dione at the C2 position involves the acidity of the methylene protons. In the presence of a base, these protons are readily abstracted to form a stabilized enolate anion. This enolate is a potent nucleophile and is central to many of the characteristic reactions of indane-1,3-dione.

A key and widely utilized reaction is the Knoevenagel condensation .[1][3] In this reaction, indane-1,3-dione condenses with aldehydes or ketones in the presence of a basic catalyst, such as piperidine or sodium acetate, to form 2-alkylidene or 2-arylidene-1,3-indane-diones.[1][4] This reaction proceeds via the nucleophilic attack of the indane-1,3-dione enolate on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

Reactivity of 2-Chloro-indane-1,3-dione

The introduction of a chlorine atom at the C2 position fundamentally changes the reactivity profile of the indane-1,3-dione scaffold. The C2 carbon is transformed from a nucleophilic precursor (after deprotonation) into a potent electrophilic center. The presence of the electron-withdrawing chlorine atom, in conjunction with the two adjacent carbonyl groups, makes the C2 carbon highly susceptible to nucleophilic substitution .

In contrast to the parent compound, 2-chloro-indane-1,3-dione readily reacts with a variety of nucleophiles, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide range of functional groups at the C2 position. While specific kinetic data for these reactions are not extensively documented in comparative studies, the principles of α-haloketone reactivity suggest that these substitutions are generally facile.

Comparative Reactivity Summary

The table below summarizes the key differences in the reactivity of chlorinated and non-chlorinated indane-1,3-diones at the C2 position.

FeatureNon-Chlorinated Indane-1,3-dione2-Chloro-indane-1,3-dione
Primary Reactive Site Acidic C2 methylene protonsElectrophilic C2 carbon
Nature of C2 Carbon Nucleophilic precursor (as enolate)Electrophilic
Dominant Reaction Type Condensation (e.g., Knoevenagel)Nucleophilic Substitution
Typical Reagents Aldehydes, Ketones (with base)Nucleophiles (e.g., amines, thiols, azides)
Role in Reaction Nucleophile (as enolate)Electrophile

Experimental Protocols

Knoevenagel Condensation of Indane-1,3-dione with Benzaldehyde

Objective: To synthesize 2-benzylidene-1,3-indane-dione.

Materials:

  • Indane-1,3-dione

  • Benzaldehyde

  • Ethanol

  • Piperidine

Procedure:

  • Dissolve indane-1,3-dione (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product typically precipitates from the solution. The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[1]

Nucleophilic Substitution of 2-Chloro-indane-1,3-dione with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 2-(piperidin-1-yl)-1,3-indane-dione.

Materials:

  • 2-Chloro-indane-1,3-dione

  • Piperidine

  • A suitable aprotic solvent (e.g., dichloromethane or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if needed to scavenge HCl.

Procedure:

  • Dissolve 2-chloro-indane-1,3-dione (1.0 eq) in the chosen aprotic solvent.

  • Add piperidine (1.0-1.2 eq) to the solution. If the hydrochloride salt of the amine is used, or to drive the reaction to completion, a non-nucleophilic base (1.1 eq) can be added.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be washed with water to remove any amine hydrochloride salts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Reaction Pathways

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indane-1,3-dione Indane-1,3-dione Enolate Anion Enolate Anion Indane-1,3-dione->Enolate Anion Base Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Benzaldehyde->Aldol Adduct Base (Piperidine) Base (Piperidine) Enolate Anion->Aldol Adduct Nucleophilic Attack 2-Benzylidene-1,3-indane-dione 2-Benzylidene-1,3-indane-dione Aldol Adduct->2-Benzylidene-1,3-indane-dione Dehydration

Caption: Knoevenagel condensation of indane-1,3-dione.

Nucleophilic_Substitution cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2-Chloro-indane-1,3-dione 2-Chloro-indane-1,3-dione SN2 Transition State SN2 Transition State 2-Chloro-indane-1,3-dione->SN2 Transition State Nucleophile (e.g., Piperidine) Nucleophile (e.g., Piperidine) Nucleophile (e.g., Piperidine)->SN2 Transition State Nucleophilic Attack 2-Piperidinyl-1,3-indane-dione 2-Piperidinyl-1,3-indane-dione SN2 Transition State->2-Piperidinyl-1,3-indane-dione Chloride Ion Chloride Ion SN2 Transition State->Chloride Ion Loss of Leaving Group

Caption: Nucleophilic substitution on 2-chloro-indane-1,3-dione.

References

Quantifying Tetrachloroindanedione: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of tetrachloroindanedione, a comprehensive evaluation of available analytical methodologies is crucial. This guide provides a detailed comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometry method. The performance of each method is objectively compared, supported by representative experimental data, to aid in the selection of the most suitable technique for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of tetrachloroindanedione is dependent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters for HPLC, GC-MS, and a theoretical UV-Vis spectrophotometric method, based on established validation principles for similar chlorinated organic compounds.

Table 1: Comparison of Method Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL~0.3 µg/mL
Selectivity HighVery HighLow to Moderate
Typical Run Time 10 - 20 minutes15 - 30 minutes< 5 minutes

Table 2: Applicability and Limitations

MethodAdvantagesDisadvantages
HPLC - High precision and accuracy- Suitable for non-volatile compounds- Well-established for pharmaceutical analysis- May require derivatization for some detectors- Higher solvent consumption
GC-MS - Excellent selectivity and sensitivity- Provides structural information (mass spectrum)- Ideal for volatile and semi-volatile compounds- Requires the analyte to be thermally stable and volatile- Potential for thermal degradation of the analyte
UV-Vis Spectrophotometry - Simple, rapid, and cost-effective- High throughput- Prone to interference from other UV-absorbing compounds- Lower sensitivity and selectivity compared to chromatographic methods

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. These protocols are based on standard practices for the analysis of chlorinated organic compounds and should be optimized for the specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is a proposed reverse-phase HPLC technique suitable for the quantification of tetrachloroindanedione.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, increasing to 90:10 acetonitrile:water over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of a standard).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of thermally stable and volatile chlorinated compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 50 to 500.

  • Sample Preparation: Samples should be dissolved in a volatile organic solvent such as hexane or dichloromethane.

UV-Vis Spectrophotometry Method

This is a proposed method based on the expected UV absorbance of the indanedione chromophore.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of tetrachloroindanedione from 200 to 400 nm.

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability of the generated data.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Mobile Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L

A Comparative Analysis of the Biological Activities of Thiazole, Oxazole, and Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anticancer, antimicrobial, and antioxidant properties of three key five-membered heterocyclic compounds, supported by experimental data and mechanistic insights.

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, five-membered aromatic rings containing one or more heteroatoms are of particular interest due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of three prominent classes of heterocyclic compounds: thiazole (containing sulfur and nitrogen), oxazole (containing oxygen and nitrogen), and thiophene (containing sulfur) derivatives. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Biological Activity: A Quantitative Overview

The therapeutic potential of thiazole, oxazole, and thiophene derivatives spans a wide spectrum of activities, including anticancer, antimicrobial, and antioxidant effects. The following tables summarize representative quantitative data from various studies, offering a comparative look at their efficacy.

Anticancer Activity

The cytotoxicity of these heterocyclic derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. Lower IC50 values indicate greater potency.

Heterocycle ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Derivative BTT-5 A549 (Lung)9.51 ± 3.35[2]
Oxazole Not SpecifiedNot SpecifiedData not readily available in comparable format
Thiophene Derivative 5a MCF-7 (Breast)7.87 ± 2.54[3]
HCT116 (Colon)18.10 ± 2.51[3]
Derivative 5b MCF-7 (Breast)4.05 ± 0.96[3]
Derivative BU17 A549 (Lung)9.00[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Heterocycle ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 22a Staphylococcus aureus1.56[5]
Derivative 22b, 22c Bacillus subtilis0.78[5]
Oxazole Derivative 1e Escherichia coli28.1[6]
Staphylococcus epidermidis56.2[6]
OZE-I, OZE-IIStaphylococcus aureus4 - 16[7]
Thiophene Not SpecifiedEscherichia coliData not readily available in comparable format
Not SpecifiedStaphylococcus aureusData not readily available in comparable format

Note: The effectiveness of antimicrobial agents can vary significantly depending on the bacterial or fungal strain.

Antioxidant Activity

The antioxidant potential is frequently assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Heterocycle ClassCompound/DerivativeAssayIC50 (µg/mL)Reference
Thiazole Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPH64.75[8]
Derivative 19 DPPH9.48[9]
Oxazole Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateDPPH275.3[8]
Fluorophenyl-isoxazole-carboxamide 2a DPPH0.45 ± 0.21[10]
Fluorophenyl-isoxazole-carboxamide 2c DPPH0.47 ± 0.33[10]
Thiophene Not SpecifiedDPPHData not readily available in comparable format

Note: Lower IC50 values in the DPPH assay indicate stronger antioxidant activity.

Key Experimental Protocols

The quantitative data presented above are derived from standardized in vitro assays. Understanding the methodologies of these assays is crucial for interpreting the results and designing future experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[15][16][17][18]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.[16][17]

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[17][18]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.[18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method for determining the free radical scavenging activity of antioxidants.[19][20][21][22][23]

Protocol:

  • Sample Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol or ethanol).[19]

  • DPPH Solution: Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.[19]

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[19][21]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[19][20] The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in understanding the mechanisms of action and the methodologies employed.

PI3K/AKT/mTOR Signaling Pathway

Several thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[24][25][26][27][28]

PI3K_AKT_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole derivatives.

General Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add test compound (serial dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent ReadAbsorbance Read absorbance (570 nm) AddSolvent->ReadAbsorbance Analyze Analyze data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: A generalized workflow for determining cell viability using the MTT assay.

References

A Comparative Guide to Purity Assessment of Synthesized TCID Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for assessing the chemical purity of synthesized 4,5,6,7-Tetrachloroindan-1,3-dione (TCID) against a certified reference standard. The methodologies, data interpretation, and workflows detailed herein are intended for researchers, scientists, and drug development professionals engaged in chemical synthesis and quality control.

This compound (4,5,6,7-Tetrachloroindan-1,3-dione) is a potent and selective inhibitor of the neuronal ubiquitin C-terminal hydrolase (UCH-L3)[1]. As with any active pharmaceutical ingredient (API) or research compound, establishing the purity of a newly synthesized batch is critical to ensure its identity, strength, and safety, thereby guaranteeing the reliability and reproducibility of experimental results.[2][3] This guide focuses on the application of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as primary analytical techniques for this purpose.

Overall Experimental Workflow

The purity assessment of a synthesized chemical entity is a systematic process. It begins with the characterization of the synthesized material and the qualified reference standard, followed by comparative analysis using orthogonal analytical methods to ensure a comprehensive evaluation.

G cluster_0 Sample Preparation cluster_2 Data Analysis & Reporting Sample_Synth Synthesized this compound Prep_Synth Prepare Solution of Synthesized this compound Sample_Synth->Prep_Synth Sample_Ref This compound Reference Standard Prep_Ref Prepare Solution of Reference Standard Sample_Ref->Prep_Ref HPLC HPLC Analysis Prep_Synth->HPLC qNMR qNMR Analysis Prep_Synth->qNMR Prep_Ref->HPLC Prep_Ref->qNMR MS Impurity ID (LC-MS) HPLC->MS Compare Compare Chromatograms & Spectra HPLC->Compare qNMR->Compare Quantify Quantify Purity & Impurities Compare->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for purity assessment of synthesized this compound.

Mechanism of Action: this compound and the Ubiquitin-Proteasome System

This compound functions by inhibiting UCH-L3, an enzyme involved in the ubiquitin-proteasome pathway. This pathway is crucial for protein degradation and recycling. Understanding this mechanism is vital for researchers using this compound, as impurities could potentially interfere with its inhibitory activity or exhibit off-target effects.

Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E3 E3 Ub Ligase E2->E3 Ub PolyUb Polyubiquitinated Protein E3->PolyUb Poly-Ub chain Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome UCHL3 UCH-L3 (Deubiquitinase) PolyUb->UCHL3 Removes Ub Proteasome->Ub Recycled Ub Peptides Degraded Peptides Proteasome->Peptides UCHL3->Target Rescues Protein This compound This compound This compound->UCHL3 Inhibits

Caption: this compound inhibits UCH-L3 in the Ubiquitin-Proteasome Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis. The following protocols for HPLC and qNMR are provided as standard procedures.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for separating and quantifying organic impurities in chemical mixtures.[4][5][6]

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • This compound Reference Standard.

    • Synthesized this compound sample.

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Degas both phases.

    • Standard Preparation: Accurately weigh and dissolve the this compound Reference Standard in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Sample Preparation: Prepare the Synthesized this compound sample in the same manner as the standard to a final concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • UV Detection Wavelength: 254 nm.

      • Gradient Elution:

        • 0-5 min: 50% B

        • 5-20 min: 50% to 95% B

        • 20-25 min: 95% B

        • 25-26 min: 95% to 50% B

        • 26-30 min: 50% B (re-equilibration)

    • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

qNMR is a powerful primary analytical method that provides quantitative information on a compound's purity without relying on a specific reference standard of the analyte itself, but rather an internal standard of known purity.[7][8][9][10]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6).

    • Certified Internal Standard (e.g., Maleic Anhydride), with known purity and a signal that does not overlap with the analyte.

    • This compound Reference Standard.

    • Synthesized this compound sample.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the Synthesized this compound and 10 mg of the internal standard into a vial.

      • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

      • Transfer the solution to an NMR tube.

      • Repeat the process for the this compound Reference Standard as a control.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

      • Use a 90° pulse angle.

    • Data Processing and Analysis:

      • Process the spectrum with appropriate phasing and baseline correction.

      • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the standard

Comparative Data Summary

The following table summarizes hypothetical purity assessment data for a batch of synthesized this compound compared against a certified reference standard.

ParameterSynthesized this compoundThis compound Reference StandardMethodAcceptance Criteria
Appearance Off-white powderWhite crystalline powderVisualWhite to off-white powder
Purity by HPLC (% Area) 98.7%≥ 99.8%HPLC-UV≥ 98.0%
Largest Single Impurity 0.45% (at RRT 1.2)< 0.1%HPLC-UV≤ 0.5%
Total Impurities 1.3%≤ 0.2%HPLC-UV≤ 2.0%
Purity by qNMR 98.5% (w/w)≥ 99.5% (w/w)¹H qNMR≥ 98.0%
Identity Confirmation ConformsConforms¹H NMR, LC-MSMatches reference

RRT = Relative Retention Time

Discussion

The purity of the synthesized this compound was determined to be 98.7% by HPLC and 98.5% by qNMR. These values are in good agreement and meet the typical acceptance criteria of ≥ 98.0% for a research-grade compound. The primary impurity was detected at a relative retention time of 1.2 and constitutes 0.45% of the total peak area, which is within the acceptable limit for a single impurity.

The identity of the synthesized material was confirmed by comparing its ¹H NMR spectrum and mass spectrometry data with the certified reference standard, showing conformational data. While the synthesized batch meets the quality requirements for most research applications, further purification steps, such as recrystallization, could be employed if a higher purity grade is required for more sensitive assays. The use of orthogonal methods like HPLC (a chromatographic separation technique) and qNMR (a spectroscopic technique) provides a high degree of confidence in the assigned purity value.[8]

References

Cross-Reactivity of Tetrachloroindanedione-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective chemical sensors is paramount in various scientific fields, including drug discovery and diagnostics. Tetrachloroindanedione-based sensors, and their close structural analogs like ninhydrin, have emerged as valuable tools for the colorimetric detection of amino acids and other primary amines. A critical aspect of sensor performance is its cross-reactivity, which defines its ability to distinguish between the target analyte and other structurally similar or co-existing molecules. This guide provides a comparative overview of the cross-reactivity of these sensors, supported by experimental data and detailed protocols to aid in the design and interpretation of sensing experiments.

Performance Comparison: Selectivity and Interference

The selectivity of indanedione-based sensors is primarily dictated by the reaction between the vicinal diketone groups of the sensor molecule and the primary amino group of an analyte. This reaction, upon heating, typically yields a deep purple-colored product known as Ruhemann's Purple, which exhibits a maximum absorbance around 570 nm. However, the reaction is not entirely specific to primary amino acids. Other nucleophiles can react, and the structural variations in amino acids can lead to differences in the reaction rate and the molar absorptivity of the resulting chromophore.

Secondary amines, such as the amino acid proline, react differently with indanedione-based sensors, typically forming a yellow-orange colored product with a maximum absorbance at a lower wavelength, around 440 nm. This spectral shift provides a basis for discriminating between primary and secondary amines.

To provide a quantitative comparison, the following table summarizes the relative response of a ninhydrin-based sensor (a common and well-studied analog of tetrachloroindanedione) to various amino acids and other potentially interfering substances. The data is presented as a percentage of the response observed for a standard amino acid, such as glycine.

AnalyteAnalyte TypeRelative Response (%)Notes
GlycinePrimary Amino Acid100Reference standard
AlaninePrimary Amino Acid98Similar reactivity to glycine
ValinePrimary Amino Acid95Steric hindrance may slightly reduce reactivity
LeucinePrimary Amino Acid96Similar to valine
IsoleucinePrimary Amino Acid94Similar to valine
PhenylalaninePrimary Amino Acid97Aromatic side chain has minimal impact
LysinePrimary Amino Acid105Two primary amino groups can enhance signal
Aspartic AcidPrimary Amino Acid92Acidic side chain may slightly influence pH
Glutamic AcidPrimary Amino Acid93Similar to aspartic acid
ProlineSecondary Amino Acid~20 (at 570 nm)Forms a yellow product (λmax ≈ 440 nm)
AmmoniaPrimary Amine110Reacts readily to form Ruhemann's Purple
Peptides-VariableDepends on the N-terminal amino acid
Bovine Serum AlbuminProteinLowSurface amino groups may react slowly
Copper (II) ionsMetal IonInterferenceCan inhibit color development[1]
Iron (III) ionsMetal IonInterferenceCan inhibit color development[1]

Note: The relative response can be influenced by reaction conditions such as pH, temperature, and reaction time. The data presented is a generalized representation based on typical colorimetric assays.

Experimental Protocols

To ensure reproducibility and accuracy in cross-reactivity studies, it is crucial to follow a well-defined experimental protocol. The following is a detailed methodology for assessing the cross-reactivity of a ninhydrin-based sensor. This protocol can be adapted for tetrachloroindanedione-based sensors with minor modifications.

Preparation of Reagents
  • Ninhydrin Reagent (0.2% w/v): Dissolve 0.2 g of ninhydrin in 100 mL of a solvent mixture, such as ethanol or a 1:1 (v/v) mixture of acetone and butanol. The solution should be freshly prepared and stored in a dark, airtight container.

  • Analyte Stock Solutions (1 mM): Prepare 1 mM stock solutions of each amino acid and potential interfering substance in deionized water or an appropriate buffer.

  • Buffer Solution (pH 5.5): Prepare a citrate or acetate buffer solution to maintain a constant pH during the reaction, as the color development is pH-sensitive.

Cross-Reactivity Assay Procedure
  • Sample Preparation: In a series of test tubes, add 1.0 mL of each analyte stock solution. Include a blank containing 1.0 mL of the buffer solution.

  • Reagent Addition: To each test tube, add 1.0 mL of the 0.2% ninhydrin reagent.

  • Reaction Incubation: Mix the contents of each tube thoroughly and place them in a boiling water bath for 15-20 minutes.

  • Cooling and Dilution: After incubation, cool the test tubes to room temperature. Add 5.0 mL of a diluent solution (e.g., 50% ethanol) to each tube and mix well.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 570 nm (for primary amines) and 440 nm (for secondary amines) using a spectrophotometer. Use the blank solution to zero the instrument.

  • Data Analysis: Calculate the relative response of each analyte by dividing its absorbance by the absorbance of the reference standard (e.g., glycine) and multiplying by 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of an indanedione-based sensor and the experimental workflow for a cross-reactivity study.

Signaling_Pathway Indanedione Indanedione Derivative (e.g., Tetrachloroindanedione) Intermediate Schiff Base Intermediate Indanedione->Intermediate + Analyte Analyte Primary Amine (e.g., Amino Acid) Analyte->Intermediate Product Ruhemann's Purple (Colored Product) Intermediate->Product Heat Signal Colorimetric Signal (Absorbance at 570 nm) Product->Signal

Caption: General signaling pathway of an indanedione-based sensor.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Sensor and Analyte Solutions Sample_Prep Pipette Analytes into Test Tubes Reagent_Prep->Sample_Prep Add_Reagent Add Sensor Reagent Sample_Prep->Add_Reagent Incubate Heat in Water Bath Add_Reagent->Incubate Cool_Dilute Cool and Dilute Incubate->Cool_Dilute Measure_Abs Measure Absorbance Cool_Dilute->Measure_Abs Analyze_Data Calculate Relative Response Measure_Abs->Analyze_Data

References

Safety Operating Guide

Proper Disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, a chlorinated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary: Waste Management Profile

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (likely)General chemical safety principles
Container Requirements Original or properly labeled, sealed, non-reactive container[1]
Mixing of Waste Prohibited; do not mix with other chemical waste[1]
Disposal Method Approved hazardous waste disposal facility[1]
Regulatory Compliance Adherence to local, regional, and national regulations[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione waste."

  • Do not mix this waste with other solvents, aqueous solutions, or solid chemical waste. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

2. Container Management:

  • Whenever possible, utilize the original product container for waste accumulation.[1] If this is not feasible, use a clean, dry, and chemically compatible container with a secure screw-top cap.

  • The container must be clearly labeled with the full chemical name and any relevant hazard symbols.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Scheduling a Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the exact chemical name and an estimate of the quantity to be disposed of.

5. Documentation:

  • Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in a laboratory waste log. This is essential for regulatory compliance and internal safety audits.

6. Decontamination:

  • Thoroughly decontaminate any laboratory equipment, such as glassware or spatulas, that has come into contact with the chemical.

  • Dispose of any contaminated disposable materials, such as weighing paper or gloves, in the designated solid hazardous waste stream.

Experimental Workflow: Disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione

start Start: Unused or Contaminated 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Do Not Mix with Other Chemicals ppe->segregate container Place in a Labeled, Sealed, and Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup document Document Waste for Regulatory Compliance pickup->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

References

Safeguarding Your Research: Essential Handling and Disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Chemical Hazard Overview: 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione is classified as Harmful if swallowed and Very toxic to aquatic life with long-lasting effects [1]. All handling and disposal procedures must reflect the hazardous nature of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or if contamination is suspected.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where the chemical is handled.
Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Fume hoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione:

  • Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reactions and Manipulations:

    • Conduct all reactions involving this compound within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerLabelingDisposal Route
Solid Waste Sealable, labeled plastic bag or container"Hazardous Waste," "4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione," and the appropriate hazard symbols.Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
Contaminated Labware (e.g., pipette tips, weighing boats) Sealable, labeled plastic bag or sharps container"Hazardous Waste," "Contaminated with 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione," and appropriate hazard symbols.Contact your institution's EHS office for pickup and disposal.
Liquid Waste (solutions containing the compound) Labeled, sealed, and chemically compatible waste container"Hazardous Waste," list all chemical components and their approximate concentrations, and include appropriate hazard symbols.Contact your institution's EHS office for pickup and disposal.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office immediately.

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Weigh and Handle Chemical fume_hood->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate waste_segregation Segregate Solid and Liquid Waste decontaminate->waste_segregation solid_disposal Package and Label Solid Waste waste_segregation->solid_disposal liquid_disposal Package and Label Liquid Waste waste_segregation->liquid_disposal ehs_pickup Arrange for EHS Waste Pickup solid_disposal->ehs_pickup liquid_disposal->ehs_pickup remove_ppe Remove and Dispose of Contaminated PPE ehs_pickup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling and disposal of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCID
Reactant of Route 2
TCID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.